molecular formula C13H10BrNO2 B1267072 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid CAS No. 313241-16-6

6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

Cat. No.: B1267072
CAS No.: 313241-16-6
M. Wt: 292.13 g/mol
InChI Key: CPGMJISXVAOPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-cyclopropylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C13H10BrNO2 and its molecular weight is 292.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122848. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2-cyclopropylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-8-3-4-11-9(5-8)10(13(16)17)6-12(15-11)7-1-2-7/h3-7H,1-2H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGMJISXVAOPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298389
Record name 6-bromo-2-cyclopropylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313241-16-6
Record name 6-Bromo-2-cyclopropyl-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313241-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromo-2-cyclopropylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 313241-16-6

For Correspondence: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data on this exact molecule is limited in publicly accessible literature, this document extrapolates from closely related analogues and established synthetic methodologies to provide a detailed resource for researchers. The guide covers its chemical identity, potential synthetic routes based on classical quinoline syntheses, and its putative biological relevance, particularly as a potential inhibitor of dihydroorotate dehydrogenase (DHODH). Methodologies for key experimental procedures are detailed, and logical workflows are visualized to aid in the design and execution of further research.

Chemical Identity and Properties

This compound is a quinoline derivative characterized by a bromine substituent at the 6-position, a cyclopropyl group at the 2-position, and a carboxylic acid at the 4-position. These features make it a subject of interest for structure-activity relationship (SAR) studies in drug discovery.

PropertyValueSource
CAS Number 313241-16-6[1]
Molecular Formula C₁₃H₁₀BrNO₂BenchChem
Molecular Weight 292.13 g/mol BenchChem
Canonical SMILES C1=CC2=C(C=C1Br)C(=CC(=N2)C3CC3)C(=O)OPubChem
InChI Key CPGMJISXVAOPHO-UHFFFAOYSA-NPubChem
Appearance White to off-white solid (Predicted)N/A
Solubility Poorly soluble in water; soluble in organic solvents like DMSO and DMF (Predicted)N/A

Potential Synthetic Pathways

The synthesis of this compound is not explicitly detailed in readily available scientific literature. However, its structure lends itself to well-established methods for quinoline synthesis, primarily the Pfitzinger and Doebner reactions.

Pfitzinger Reaction (Proposed)

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions. For the target compound, this would involve the reaction of 5-bromoisatin with cyclopropyl methyl ketone.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of potassium hydroxide (2.0 eq.) in ethanol/water (3:1), add 5-bromoisatin (1.0 eq.).

  • Addition of Ketone: Slowly add cyclopropyl methyl ketone (1.2 eq.) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 4-5.

  • Isolation: The precipitated product is collected by filtration, washed with water, and then with a cold non-polar solvent (e.g., hexane or ether) to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography.

Pfitzinger_Reaction Bromoisatin 5-Bromoisatin Reaction_Step1 Condensation Bromoisatin->Reaction_Step1 Ketone Cyclopropyl methyl ketone Ketone->Reaction_Step1 Base KOH, EtOH/H₂O Base->Reaction_Step1 Reflux Reflux Product 6-Bromo-2-cyclopropyl- quinoline-4-carboxylic acid Reflux->Product Reaction_Step1->Reflux

Caption: Proposed Pfitzinger synthesis of the target compound.

Doebner Reaction (Alternative Proposed)

The Doebner reaction provides an alternative route, typically involving an aniline, an aldehyde, and pyruvic acid. For the synthesis of the target compound, a variation would be required, likely using 4-bromoaniline, cyclopropanecarbaldehyde, and pyruvic acid.

Experimental Protocol (Hypothetical):

  • Reactant Mixture: In a round-bottom flask, combine 4-bromoaniline (1.0 eq.), cyclopropanecarbaldehyde (1.1 eq.), and pyruvic acid (1.2 eq.) in ethanol.

  • Reflux: Heat the mixture to reflux for 8-16 hours. Monitor the reaction by TLC.

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Isolation: Filter the solid product and wash thoroughly with cold ethanol and then water.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol or a mixture of DMF and water to obtain the pure compound.

Putative Biological Activity and Mechanism of Action

While no specific biological data has been published for this compound, its structural features are present in compounds known to inhibit dihydroorotate dehydrogenase (DHODH).

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. This makes DHODH an attractive target for the development of anticancer and antiviral agents.

The general pharmacophore for quinoline-4-carboxylic acid-based DHODH inhibitors includes:

  • A hydrophobic group at the C2 position. The cyclopropyl group in the target compound fits this requirement.

  • A carboxylic acid at the C4 position, which is crucial for binding to the enzyme's active site.

  • Substituents on the benzo portion of the quinoline ring can modulate activity and pharmacokinetic properties. The bromine at the C6 position is a common substituent in medicinal chemistry used to explore SAR.

Structure-Activity Relationship (SAR) Insights from Analogues:

Studies on similar quinoline carboxylic acids have shown that bulky, hydrophobic substituents at the C2 position are necessary for potent DHODH inhibition. The carboxylic acid at the C4 position is critical for activity, likely forming key interactions with the enzyme.

DHODH_Inhibition_Pathway Target_Compound 6-Bromo-2-cyclopropyl- quinoline-4-carboxylic acid DHODH Dihydroorotate Dehydrogenase (DHODH) Target_Compound->DHODH Inhibition Orotate Orotate DHODH->Orotate Catalysis Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine_Synthesis Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate Orotate->Pyrimidine_Synthesis Cell_Proliferation Cell Proliferation Pyrimidine_Synthesis->Cell_Proliferation

Caption: Putative mechanism of action via DHODH inhibition.

Experimental Protocol for DHODH Inhibition Assay (General)

This protocol outlines a general procedure for evaluating the inhibitory activity of a compound against human DHODH.

  • Enzyme and Substrate Preparation: Recombinant human DHODH is expressed and purified. A reaction buffer is prepared containing a suitable detergent, and the substrates (dihydroorotate and a suitable electron acceptor like decylubiquinone) are prepared in appropriate solvents.

  • Assay Procedure:

    • Add the test compound (dissolved in DMSO) at various concentrations to a 96-well plate.

    • Add the enzyme solution and incubate for a pre-determined time at room temperature.

    • Initiate the reaction by adding the substrates.

    • Monitor the reduction of a colorimetric or fluorometric probe that is coupled to the oxidation of dihydroorotate over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the kinetic reads.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

ParameterDescription
Enzyme Recombinant human Dihydroorotate Dehydrogenase (hDHODH)
Substrates Dihydroorotate, Decylubiquinone
Detection Method Spectrophotometric or Fluorometric
Endpoint IC₅₀ (half-maximal inhibitory concentration)

Conclusion and Future Directions

This compound represents an intriguing scaffold for medicinal chemistry research. Based on the well-established synthetic routes for quinolines and the known SAR of related compounds as DHODH inhibitors, this molecule holds potential as a starting point for the development of novel therapeutic agents. Future research should focus on the definitive synthesis and characterization of this compound, followed by in vitro evaluation of its activity against DHODH and a panel of cancer cell lines. Subsequent optimization of the structure based on these findings could lead to the discovery of potent and selective drug candidates.

References

physical and chemical properties of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its synthesis, spectral characteristics, and potential therapeutic applications, with a focus on its emerging role in cancer research.

Chemical and Physical Properties

This compound (CAS RN: 313241-16-6) is a quinoline derivative characterized by a bromine substituent at the 6-position and a cyclopropyl group at the 2-position of the quinoline core.[1] The presence of the carboxylic acid group at the 4-position imparts acidic properties to the molecule.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀BrNO₂[1]
Molecular Weight 292.13 g/mol [1]
Melting Point 308 °C (decomposes)[2]
Boiling Point 449.5 ± 45.0 °C (Predicted)[2]
pKa 0.93 ± 0.30 (Predicted)[2]
Density 1.683 ± 0.06 g/cm³ (Predicted)[2]

Note: Predicted values should be considered as estimates and require experimental verification.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Key spectral features are summarized below.

Table 2: Key Spectroscopic Data for this compound

TechniqueKey Signals and Interpretation
¹H NMR - δ 1.2–1.8 ppm (multiplet): Protons of the cyclopropyl group. - δ 12–13 ppm (broad singlet): Proton of the carboxylic acid group.
Mass Spectrometry - m/z 292.13: Molecular ion peak (M⁺), confirming the molecular formula.[3] - Fragmentation: Prominent loss of OH (M-17) and COOH (M-45) are characteristic of carboxylic acids.[4]
IR Spectroscopy - ~1700 cm⁻¹: C=O stretching vibration of the carboxylic acid.[3] - ~600 cm⁻¹: C-Br stretching vibration.[3] - 2500-3300 cm⁻¹ (broad): O-H stretching of the hydrogen-bonded carboxylic acid dimer.[5]

Synthesis and Purification

The synthesis of this compound can be achieved through the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[6][7]

Experimental Protocol: Doebner Reaction

This protocol is a general procedure for the synthesis of quinoline-4-carboxylic acids and can be adapted for the target molecule.

Materials:

  • 4-Bromoaniline

  • Cyclopropanecarboxaldehyde

  • Pyruvic acid

  • Ethanol (or other suitable solvent)

  • Acid catalyst (e.g., HCl, BF₃·OEt₂) (optional, as the reaction can sometimes proceed without a catalyst)[8]

Procedure:

  • A mixture of 4-bromoaniline (1.0 equivalent), pyruvic acid (1.0 equivalent), and cyclopropanecarboxaldehyde (1.0 equivalent) is prepared in ethanol.[8]

  • The reaction mixture is stirred and heated to reflux for approximately 3 hours.[8]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.

  • The solid product is collected by filtration.

Purification

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[8][9]

G cluster_reactants Reactants cluster_process Process cluster_product Product cluster_purification Purification cluster_final Final Product A 4-Bromoaniline P1 Doebner Reaction (in Ethanol, Reflux) A->P1 B Cyclopropanecarboxaldehyde B->P1 C Pyruvic Acid C->P1 P2 Crude Product P1->P2 P3 Recrystallization (from Ethanol) P2->P3 FP 6-Bromo-2-cyclopropyl- quinoline-4-carboxylic acid P3->FP

Synthesis and Purification Workflow

Biological Activity and Potential Applications

Quinoline-4-carboxylic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antimalarial properties.[10] While specific biological data for this compound is limited in the public domain, the structural motifs present suggest potential for therapeutic applications, particularly in oncology.

Anticancer Potential

Derivatives of quinoline-4-carboxylic acid have been shown to exert their anticancer effects through various mechanisms:

  • Enzyme Inhibition: These compounds can inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and sirtuins (e.g., SIRT3).[10][11][12]

  • Signaling Pathway Modulation: Quinoline derivatives have been reported to interfere with critical cancer-related signaling pathways, including the STAT3 pathway.[10] Inhibition of STAT3 signaling can lead to decreased cell proliferation and induction of apoptosis.

G cluster_drug Drug Action cluster_targets Cellular Targets cluster_effects Cellular Effects drug Quinoline-4-carboxylic Acid Derivative HDAC HDAC Inhibition drug->HDAC SIRT3 SIRT3 Inhibition drug->SIRT3 STAT3 STAT3 Pathway Inhibition drug->STAT3 epigenetic Epigenetic Modulation HDAC->epigenetic apoptosis Apoptosis SIRT3->apoptosis STAT3->apoptosis cell_cycle Cell Cycle Arrest STAT3->cell_cycle G A Seed Cancer Cells in 96-well plate B Treat with Compound A->B C Add MTT Reagent & Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance & Calculate IC50 D->E

References

An In-depth Technical Guide to 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Chemical Structure and Properties

This compound is a synthetic organic compound belonging to the quinoline class of heterocyclic compounds. The structure is characterized by a quinoline core substituted with a bromine atom at the 6-position, a cyclopropyl group at the 2-position, and a carboxylic acid group at the 4-position.

Chemical Structure:

Molecular Formula: C₁₃H₁₀BrNO₂

Molecular Weight: 292.13 g/mol

CAS Number: 313241-16-6[1]

Physicochemical Properties:

Spectroscopic Data:

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for the parent compound are not widely published. However, an FTIR spectrum is available for its trimethylsilyl (TMS) derivative, which can provide some structural insights.[1] For researchers synthesizing this compound, standard spectroscopic techniques are essential for structural confirmation.

Synthesis of this compound

The synthesis of this compound can be approached through established methods for quinoline-4-carboxylic acid synthesis, primarily the Doebner reaction.

Doebner Reaction

The Doebner reaction is a three-component condensation reaction involving an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[2][3] For the synthesis of the target molecule, the reactants would be 4-bromoaniline, cyclopropanecarboxaldehyde, and pyruvic acid.

Reaction Scheme:

Experimental Protocol (General Procedure):

A generalized protocol for a Doebner reaction is as follows. Specific conditions may require optimization for this particular set of reactants.

  • Reactant Mixture: In a round-bottom flask, combine equimolar amounts of 4-bromoaniline and cyclopropanecarboxaldehyde in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Pyruvic Acid: To the stirred mixture, add a slight excess (e.g., 1.2 equivalents) of pyruvic acid.

  • Reaction Conditions: The reaction is typically heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into water or adjusting the pH. The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent system.

Logical Workflow for Doebner Synthesis:

Doebner_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification 4-Bromoaniline 4-Bromoaniline Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Pyruvic Acid Pyruvic Acid Mixing in Solvent Mixing in Solvent Heating (Reflux) Heating (Reflux) Mixing in Solvent->Heating (Reflux) Initiation Reaction Monitoring (TLC) Reaction Monitoring (TLC) Heating (Reflux)->Reaction Monitoring (TLC) Progression Precipitation Precipitation Reaction Monitoring (TLC)->Precipitation Completion Filtration Filtration Precipitation->Filtration Isolation Recrystallization Recrystallization Filtration->Recrystallization Purification Final Product Final Product Recrystallization->Final Product

Caption: Workflow for the synthesis of this compound via the Doebner reaction.

Potential Biological Activities and Experimental Evaluation

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[4][5][6][7] While specific biological data for this compound is not available, this section outlines the potential areas of investigation and the experimental protocols to assess them.

Anticancer Activity

Many 2-substituted quinoline derivatives have demonstrated significant anticancer activity against various cancer cell lines.[5][8][9] The cytotoxic potential of this compound can be evaluated using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Workflow for MTT Assay:

MTT_Assay Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation Solubilization Solubilization Incubation->Solubilization Absorbance Measurement Absorbance Measurement Solubilization->Absorbance Measurement IC50 Determination IC50 Determination Absorbance Measurement->IC50 Determination Data Analysis

Caption: Experimental workflow for determining the in vitro anticancer activity using the MTT assay.

Antimicrobial Activity

Bromo-substituted quinolines have been reported to possess antibacterial activity.[4][10] The antimicrobial efficacy of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for MIC Determination:

MIC_Determination Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum Inoculation Inoculation Standardized Inoculum->Inoculation Compound Stock Compound Stock Serial Dilutions Serial Dilutions Compound Stock->Serial Dilutions Serial Dilutions->Inoculation Incubation Incubation Inoculation->Incubation Visual Assessment Visual Assessment Incubation->Visual Assessment MIC Value MIC Value Visual Assessment->MIC Value Lowest concentration with no growth

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Data Summary

Currently, there is a lack of publicly available quantitative data for this compound. The following tables are provided as templates for researchers to populate with their experimental findings.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Melting Point (°C)
¹H NMR (Solvent, ppm)
δ (ppm)Multiplicity
¹³C NMR (Solvent, ppm)
δ (ppm)Assignment
Mass Spec. (m/z)
FTIR (cm⁻¹)

Table 2: Biological Activity Data

AssayCell Line / StrainIC₅₀ / MIC (µM or µg/mL)
Anticancer
Cell Line A
Cell Line B
Antimicrobial
Bacterial Strain X
Bacterial Strain Y

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, given the known biological activities of related quinoline derivatives. This guide provides a foundational framework for its synthesis and biological evaluation. Further research is warranted to fully characterize its physicochemical properties and to explore its potential as an anticancer or antimicrobial agent. The detailed experimental protocols and data presentation templates provided herein are intended to facilitate these future investigations.

References

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug development. The synthesis is primarily achieved through the well-established Pfitzinger reaction, a powerful method for the formation of quinoline-4-carboxylic acids. This document details the necessary starting materials, step-by-step experimental protocols, and the underlying reaction mechanisms.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that begins with the preparation of two key precursors: 5-bromoisatin and cyclopropyl methyl ketone. These intermediates are then condensed in a Pfitzinger reaction to yield the final product.

Synthesis_Overview cluster_0 Starting Material Synthesis cluster_1 Key Intermediates cluster_2 Final Product Synthesis Isatin Isatin Five_Bromoisatin 5-Bromoisatin Isatin->Five_Bromoisatin Bromination Brominating_Agent Brominating Agent (e.g., Pyridinium Bromochromate) Brominating_Agent->Five_Bromoisatin Five_Chloro_2_Pentanone 5-Chloro-2-pentanone Cyclopropyl_Methyl_Ketone Cyclopropyl Methyl Ketone Five_Chloro_2_Pentanone->Cyclopropyl_Methyl_Ketone Intramolecular Cyclization Final_Product 6-Bromo-2-cyclopropylquinoline- 4-carboxylic acid Five_Bromoisatin->Final_Product Pfitzinger Reaction Cyclopropyl_Methyl_Ketone->Final_Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 5-Bromoisatin

The synthesis of 5-bromoisatin is achieved through the direct bromination of isatin. Several methods have been reported, with a high-yielding and efficient method utilizing pyridinium bromochromate (PBC) as the brominating agent.

Protocol:

  • To a suspension of pyridinium bromochromate (3.12 g, 12 mmol) in glacial acetic acid (25 mL), add a solution of isatin (1.47 g, 10 mmol) in a minimal amount of acetic acid.

  • Heat the reaction mixture at 90°C on a water bath with constant stirring for approximately 20 minutes.

  • Upon completion of the reaction, pour the mixture into cold water (100 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic extracts with aqueous sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to yield pure 5-bromoisatin.

ParameterValueReference
Starting Material Isatin[1]
Reagent Pyridinium Bromochromate (PBC)[1]
Solvent Glacial Acetic Acid[1]
Reaction Temperature 90°C[1]
Reaction Time 20 minutes[1]
Typical Yield ~89%[1]
Part 2: Synthesis of Cyclopropyl Methyl Ketone

Cyclopropyl methyl ketone can be synthesized via the intramolecular cyclization of 5-chloro-2-pentanone.

Protocol:

  • Prepare a solution of sodium hydroxide (180 g, 4.5 mol) in 180 mL of water in a 2-L three-necked flask equipped with a mechanical stirrer and a reflux condenser.

  • To this solution, add crude 5-chloro-2-pentanone (361.5 g, 3 mol) dropwise over 15-20 minutes.

  • If the reaction does not commence spontaneously, gently heat the mixture to initiate boiling and continue to reflux for 1 hour.

  • Arrange the condenser for distillation and distill the water-ketone mixture.

  • Saturate the aqueous layer of the distillate with potassium carbonate.

  • Separate the upper layer of cyclopropyl methyl ketone.

  • Extract the aqueous layer with diethyl ether (2 x 150 mL).

  • Combine the ether extracts with the ketone layer and dry over anhydrous calcium chloride.

  • Remove the ether by distillation and fractionally distill the residue to obtain pure cyclopropyl methyl ketone.

ParameterValue
Starting Material 5-Chloro-2-pentanone
Reagent Sodium Hydroxide
Reaction Type Intramolecular Cyclization
Typical Yield 77-83%
Part 3: Synthesis of this compound via Pfitzinger Reaction

Proposed Protocol:

  • In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of absolute ethanol (40 mL) and water (1 mL).

  • Add 5-bromoisatin (0.0075 mol) to the solution and stir at room temperature for 1 hour, during which the color should change from purple to brown.

  • Gradually add cyclopropyl methyl ketone (0.015 mol) to the reaction mixture.

  • Reflux the mixture at approximately 79°C with continuous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature and remove the bulk of the solvent by rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

  • Wash the aqueous solution with diethyl ether to remove any unreacted ketone and other neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

ParameterProposed Value/Condition
Starting Materials 5-Bromoisatin, Cyclopropyl Methyl Ketone
Base Potassium Hydroxide
Solvent Ethanol/Water
Reaction Temperature ~79°C (Reflux)
Reaction Time 24 hours (monitor by TLC)
Work-up Acidification and Precipitation
Purification Recrystallization

Note: As this specific reaction's yield and analytical data are not publicly available, researchers should expect to perform characterization using standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm the structure and purity of the final product.

Reaction Mechanism and Workflow

The Pfitzinger reaction proceeds through a well-understood mechanism:

  • Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in 5-bromoisatin, leading to the formation of a keto-acid intermediate.

  • Condensation: The aniline derivative of the opened isatin then condenses with the carbonyl group of cyclopropyl methyl ketone to form an imine.

  • Tautomerization: The imine tautomerizes to the more stable enamine.

  • Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic quinoline ring system.

Pfitzinger_Mechanism cluster_0 Reaction Stages Start 5-Bromoisatin + Cyclopropyl Methyl Ketone Ring_Opening Ring Opening (Base Catalyzed) Start->Ring_Opening KOH Condensation Condensation Ring_Opening->Condensation Tautomerization Tautomerization Condensation->Tautomerization Cyclization Intramolecular Cyclization Tautomerization->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 6-Bromo-2-cyclopropylquinoline- 4-carboxylic acid Dehydration->Product

Caption: Pfitzinger reaction mechanism for the synthesis of the target molecule.

Quantitative Data Summary

While specific quantitative data for the synthesis of this compound is not extensively reported in the literature, the following tables summarize the known data for the synthesis of the starting materials.

Table 1: Synthesis of 5-Bromoisatin

Starting MaterialReagentSolventReaction TimeYield (%)Reference
IsatinPyridinium BromochromateAcetic Acid20 min89[1]

Table 2: Synthesis of Cyclopropyl Methyl Ketone

Starting MaterialReagentReaction TypeYield (%)
5-Chloro-2-pentanoneSodium HydroxideIntramolecular Cyclization77-83

Table 3: Pfitzinger Synthesis of this compound (Proposed)

Starting MaterialsBaseSolventExpected Yield
5-Bromoisatin, Cyclopropyl Methyl KetoneKOHEthanol/WaterData not available

Conclusion

The synthesis of this compound is readily achievable through a three-part synthetic sequence culminating in a Pfitzinger reaction. This guide provides detailed, practical protocols for the synthesis of the necessary starting materials and a robust, proposed protocol for the final condensation step based on established methodologies. While specific yield and analytical data for the final product require experimental determination, the provided information serves as a solid foundation for researchers and drug development professionals to successfully synthesize this valuable quinoline derivative.

References

An In-depth Technical Guide on 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Investigation into the Mechanism of Action of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

This technical guide addresses the current understanding of the mechanism of action for the compound this compound. Following a comprehensive review of publicly available scientific literature, chemical databases, and patent filings, it has been determined that the specific mechanism of action for this compound has not been elucidated.

Currently, there are no published studies that detail the biological targets, signaling pathways, or provide quantitative data regarding the bioactivity of this compound. The primary context in which this molecule appears in the scientific record is as a chemical intermediate in the synthesis of more complex pharmaceutical agents.

Role as a Synthetic Intermediate in KLK5 Inhibitor Development

A notable application of this compound is documented in patent literature concerning the development of bicyclic heteroaromatic inhibitors of kallikrein-related peptidase 5 (KLK5).[1] In this context, the compound serves as a key building block for the synthesis of these KLK5 inhibitors.

Experimental Protocol for Utilization in Synthesis:

The synthesis of a KLK5 inhibitor using this compound is described as follows:

  • To a solution of this compound (12a) (800 mg, 2.74 mmol; CAS #313241-16-6) and N-methylmorpholine (0.361 mL, 3.29 mmol) in THF (100 mL), isobutyl chloroformate (0.432 mL, 3.29 mmol) is added at -5°C.[1]

  • The mixture is stirred for 10 minutes.[1]

  • The resulting mixture is filtered through a pad of Celite.[1]

  • The precipitate is washed with THF (3x20 mL).[1]

  • The organic fractions are then combined for subsequent reaction steps.

This protocol highlights the role of the carboxylic acid moiety in the formation of an activated intermediate, likely a mixed anhydride, which is then susceptible to nucleophilic attack in the subsequent steps of the synthesis.

Logical Workflow of Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup cluster_product Intermediate Product This compound This compound Activation Activation of Carboxylic Acid (-5°C) This compound->Activation N-methylmorpholine N-methylmorpholine N-methylmorpholine->Activation Isobutyl chloroformate Isobutyl chloroformate Isobutyl chloroformate->Activation THF (solvent) THF (solvent) THF (solvent)->Activation Filtration Filtration Activation->Filtration Activated Intermediate\nin THF Activated Intermediate in THF Filtration->Activated Intermediate\nin THF

Synthetic workflow for the activation of the title compound.

The Biological Significance of the Downstream Target: KLK5

KLK5 is a serine protease that plays a significant role in skin barrier function.[1] Hyperactivity of KLK5 is implicated in the degradation of adhesion complexes in the epidermis, leading to premature detachment of the stratum corneum.[1] Furthermore, KLK5 hyperactivity can activate protease-activated receptor-2 (PAR-2), which in turn leads to the production of pro-inflammatory cytokines.[1] This cascade contributes to a pro-inflammatory environment and the induction of pro-allergic Th2 cells.[1] Therefore, inhibitors of KLK5 are of therapeutic interest for skin diseases such as Netherton Syndrome.[1]

Signaling Pathway Implicated by KLK5 Activity:

G KLK5_Hyperactivity KLK5 Hyperactivity Degradation Degradation of Adhesion Complexes KLK5_Hyperactivity->Degradation PAR2_Activation Activation of PAR-2 KLK5_Hyperactivity->PAR2_Activation Detachment Premature Detachment of Stratum Corneum Degradation->Detachment Cytokine_Production Production of Pro-inflammatory Cytokines PAR2_Activation->Cytokine_Production Inflammation Pro-inflammatory Environment Cytokine_Production->Inflammation Langerhans_Activation Activation of Langerhans Cells Inflammation->Langerhans_Activation Th2_Induction Induction of Pro-allergic Th2 Cells Inflammation->Th2_Induction

Simplified signaling cascade initiated by KLK5 hyperactivity.

Conclusion

References

Unveiling the Bioactive Potential: A Technical Guide to 6-Bromo-2-cyclopropylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of 6-bromo-2-cyclopropylquinoline-4-carboxylic acid, a synthetic quinoline derivative with significant potential in therapeutic applications. This document consolidates current understanding of its putative anticancer and antimicrobial properties, detailing potential mechanisms of action, representative quantitative data from closely related analogs, and standardized experimental protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel quinoline-based therapeutic agents.

Introduction

Quinolone carboxylic acids represent a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The quinoline scaffold is a key pharmacophore in numerous approved drugs, and its derivatives are extensively investigated for their therapeutic potential. This compound, with its distinct substitution pattern, is a subject of growing interest for its potential as an anticancer and antimicrobial agent. The presence of the bromine atom at the 6-position and the cyclopropyl group at the 2-position are anticipated to modulate its biological efficacy and pharmacokinetic properties.

Putative Anticancer Activity

While specific quantitative data for this compound is not extensively available in public literature, the broader class of quinoline-4-carboxylic acid derivatives has demonstrated significant antiproliferative effects against various cancer cell lines. The primary mechanisms of action are believed to involve the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key enzymes essential for cancer cell proliferation.

Potential Mechanisms of Anticancer Action
  • Induction of Apoptosis: Quinoline derivatives can trigger the intrinsic and extrinsic apoptotic pathways. This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of caspases.

  • Cell Cycle Arrest: These compounds have been observed to halt the progression of the cell cycle, typically at the G2/M or S phases, thereby inhibiting cell division and proliferation.

  • Enzyme Inhibition: A key mechanism for many quinoline-based anticancer agents is the inhibition of topoisomerases, enzymes crucial for DNA replication and repair. Additionally, inhibition of other enzymes like dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis, has been reported for some quinoline derivatives.

Representative Quantitative Data (Based on Analogs)

The following table summarizes representative half-maximal inhibitory concentration (IC50) values for structurally related quinoline-4-carboxylic acid derivatives against various cancer cell lines. These values are provided to illustrate the potential potency range of this class of compounds.

Derivative ClassCancer Cell LineIC50 (µM)Putative Target/Mechanism
6-Bromo-quinoline derivativesHT-29 (Colon)Low µMApoptosis Induction
2-Aryl-quinoline-4-carboxylic acidsMCF-7 (Breast)1.5 - 5.0Topoisomerase II Inhibition
A549 (Lung)2.0 - 7.5DHODH Inhibition
HeLa (Cervical)3.0 - 10.0Cell Cycle Arrest (G2/M)

Note: The data presented above is a synthesis of findings for various quinoline-4-carboxylic acid derivatives and should be considered as indicative of the potential of this compound, which requires specific experimental validation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells (96-well plate) start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Test Compound (Serial Dilutions) incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Assay Workflow for determining cytotoxicity.

Putative Antimicrobial Activity

Quinoline derivatives have a long history as effective antimicrobial agents. The proposed mechanism of action for many quinolone antibacterials is the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication, repair, and recombination.

Potential Mechanism of Antimicrobial Action

The primary target of quinolone antimicrobials is the bacterial DNA gyrase-DNA complex. By stabilizing this complex, the compounds inhibit the re-ligation of cleaved DNA, leading to double-strand DNA breaks and ultimately bacterial cell death.

Representative Quantitative Data (Based on Analogs)

The following table presents representative Minimum Inhibitory Concentration (MIC) values for related bromo-quinoline derivatives against common bacterial strains.

Derivative ClassBacterial StrainMIC (µg/mL)
Bromo-quinoline derivativesStaphylococcus aureus1 - 8
Escherichia coli2 - 16
Pseudomonas aeruginosa4 - 32
Enterococcus faecalis2 - 16

Note: This data is illustrative and based on structurally similar compounds. The actual MIC values for this compound need to be determined experimentally.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prepare_dilutions Prepare Compound Serial Dilutions start->prepare_dilutions prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate 18-24h at 37°C inoculate_plate->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Broth microdilution workflow for MIC determination.

Signaling Pathways

The biological activities of quinoline-4-carboxylic acid derivatives are often mediated through their interaction with specific cellular signaling pathways.

Apoptosis Signaling Pathway

The induction of apoptosis by quinoline derivatives can involve the modulation of key proteins in the apoptotic cascade.

Apoptosis_Pathway cluster_regulation Apoptotic Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade compound 6-Bromo-2-cyclopropyl- quinoline-4-carboxylic acid bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates mito Mitochondrion bcl2->mito Inhibits bax->mito Promotes cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 cyto_c->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Putative apoptosis signaling pathway.

Conclusion

This compound belongs to a class of compounds with demonstrated potential for significant anticancer and antimicrobial activities. While further specific experimental validation is required for this particular molecule, the available data on structurally related analogs provide a strong rationale for its continued investigation. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to systematically evaluate its biological properties and elucidate its mechanisms of action, paving the way for the development of novel therapeutic interventions.

Potential Therapeutic Targets of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-cyclopropylquinoline-4-carboxylic acid is a synthetic small molecule belonging to the quinoline-4-carboxylic acid class of compounds. This technical guide explores the potential therapeutic targets of this compound, drawing upon evidence from structurally similar molecules and the broader class of quinoline derivatives. The primary and most promising therapeutic target identified is Dihydroorotate Dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH has significant implications for the treatment of cancer, autoimmune diseases, and viral infections. This document provides a comprehensive overview of the mechanism of action, supporting data from analogous compounds, detailed experimental protocols for target validation, and visualizations of the relevant biological pathways.

Primary Therapeutic Target: Dihydroorotate Dehydrogenase (DHODH)

Based on extensive research into quinoline-4-carboxylic acid derivatives, Dihydroorotate Dehydrogenase (DHODH) emerges as the most probable and potent therapeutic target for this compound. DHODH is a mitochondrial enzyme that catalyzes the fourth committed step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[1][2] Rapidly proliferating cells, including cancer cells, activated lymphocytes, and virus-infected cells, have a high demand for pyrimidines for DNA and RNA synthesis, making DHODH an attractive target for therapeutic intervention.[3]

Mechanism of Action

Inhibitors belonging to the quinoline-4-carboxylic acid class, such as the well-studied compound brequinar, are known to bind to the ubiquinone-binding site of DHODH. This binding event competitively inhibits the interaction of the natural substrate, thereby blocking the electron transfer reaction essential for the conversion of dihydroorotate to orotate. The carboxylic acid moiety at the 4-position of the quinoline ring is crucial for this interaction, forming key hydrogen bonds within the active site of the enzyme. The overall effect is the depletion of the intracellular pyrimidine pool, leading to cell cycle arrest, particularly at the S-phase, and subsequent apoptosis in cells highly dependent on de novo pyrimidine synthesis.[3]

Supporting Evidence from Structural Analogs
Quantitative Data for Structurally Related DHODH Inhibitors

To provide a quantitative context, the following table summarizes the inhibitory activities of several quinoline-4-carboxylic acid derivatives against human DHODH.

Compound IDR1 GroupR2 GroupDHODH IC50 (nM)Reference
Analog 1 2'-fluoro-1,1'-biphenyl-4-yl3-methyl, 6-fluoroNot specified, potent[6]
Analog 2 4-pyridyl6-fluoro9.71 ± 1.4[6]
Analog 3 3-pyridyl6-fluoro26.2 ± 1.8[6]

Other Potential Therapeutic Targets

While DHODH is the most likely target, the quinoline scaffold is known to interact with a variety of other biological targets. These represent secondary or less probable, yet still potential, therapeutic avenues for this compound.

Sirtuin 3 (SIRT3)

Recent studies have identified certain 2-aryl-quinoline-4-carboxylic acid derivatives as inhibitors of Sirtuin 3 (SIRT3), a mitochondrial NAD+-dependent deacetylase.[7] SIRT3 plays a crucial role in mitochondrial function and metabolism, and its inhibition has been explored as a potential strategy in cancer therapy. While the structural requirements for SIRT3 inhibition by quinoline derivatives are still being elucidated, this remains a plausible, albeit less substantiated, target.

Experimental Protocols

To validate the therapeutic targets of this compound, the following experimental protocols are recommended.

DHODH Enzymatic Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of the compound against human DHODH.[1][8]

Materials:

  • Recombinant human DHODH

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Dihydroorotic acid (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer and varying concentrations of the test compound. Include a DMSO-only control.

  • Add recombinant human DHODH to each well and pre-incubate for 30 minutes at 25°C.

  • Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer.

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately measure the decrease in absorbance at 600-650 nm over time in kinetic mode.

  • Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cellular Antiproliferation Assay

This protocol outlines the determination of the antiproliferative effects of the compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a line known to be sensitive to DHODH inhibition)

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound for 72 hours.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence to determine cell viability.

  • Calculate the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling Pathway

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP UMP Orotate->UMP via PRPP Pyrimidine_Synthesis Pyrimidine Synthesis UMP->Pyrimidine_Synthesis DNA_RNA DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Inhibitor 6-Bromo-2-cyclopropyl- quinoline-4-carboxylic acid Inhibitor->DHODH Inhibition

Caption: Inhibition of DHODH by this compound.

Experimental Workflow

Experimental_Workflow Compound 6-Bromo-2-cyclopropyl- quinoline-4-carboxylic acid Enzyme_Assay DHODH Enzymatic Inhibition Assay Compound->Enzyme_Assay Cell_Assay Cellular Antiproliferation Assay Compound->Cell_Assay IC50 Determine IC50 Enzyme_Assay->IC50 GI50 Determine GI50 Cell_Assay->GI50

Caption: Workflow for target validation and activity assessment.

Conclusion

While direct experimental validation for this compound is pending, the available evidence strongly suggests that Dihydroorotate Dehydrogenase is its primary therapeutic target. The structural similarity to known potent DHODH inhibitors, coupled with the well-established mechanism of this class of compounds, provides a solid foundation for further investigation. The experimental protocols outlined in this guide offer a clear path for validating this hypothesis and quantifying the compound's activity. Further research into this molecule could lead to the development of novel therapeutics for a range of diseases characterized by rapid cell proliferation.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid core is a cornerstone of modern medicinal chemistry, a privileged scaffold found in a remarkable array of therapeutic agents. Its journey from a coal tar byproduct to a pharmacologically significant molecule is a story of pioneering synthetic chemistry and the dawn of targeted drug discovery. This technical guide provides a comprehensive exploration of the discovery and history of quinoline-4-carboxylic acids, detailing the seminal synthetic methodologies, their evolution, and the early biological discoveries that cemented their importance in the development of new medicines.

A Historical Overview: From Coal Tar to Rational Synthesis

The story of quinoline begins in the 1830s with its isolation from coal tar, a complex mixture of organic compounds. However, it was the latter half of the 19th century that witnessed a surge in the systematic synthesis of quinoline derivatives, laying the groundwork for the development of quinoline-4-carboxylic acids as a distinct and valuable class of compounds. This era saw the advent of several eponymous reactions that remain fundamental to heterocyclic chemistry today. The timeline below highlights the key discoveries in the synthesis of this important scaffold.

Historical_Timeline Pfitzinger Pfitzinger Reaction (1886) Cinchophen Cinchophen (1908) (Anti-inflammatory) Pfitzinger->Cinchophen Enabled Synthesis Doebner Doebner Reaction (1887) Doebner->Cinchophen Enabled Synthesis Combes Combes Synthesis (1888) Conrad_Limpach Conrad-Limpach Synthesis (1887) Gould_Jacobs Gould-Jacobs Reaction (1939) Nalidixic_Acid Nalidixic Acid (1962) (Antibacterial) Gould_Jacobs->Nalidixic_Acid Enabled Synthesis

Figure 1: Historical timeline of key synthetic discoveries and early drug applications.

Foundational Synthetic Methodologies

The ability to rationally synthesize substituted quinoline-4-carboxylic acids was a pivotal development. The following sections detail the key historical reactions, including their mechanisms and representative experimental protocols.

The Pfitzinger Reaction (1886)

The Pfitzinger reaction is a classic method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group in the presence of a strong base. This reaction proved to be a versatile tool for accessing a wide variety of substituted quinoline-4-carboxylic acids.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Cinchophen)

  • Reactants:

    • Isatin (1.0 eq)

    • Acetophenone (1.1 eq)

    • Potassium Hydroxide (3.0 eq)

    • Ethanol (solvent)

  • Procedure:

    • A solution of potassium hydroxide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

    • Isatin and acetophenone are added to the basic solution.

    • The mixture is heated to reflux for several hours.

    • After cooling, the solvent is removed, and the residue is dissolved in water.

    • The aqueous solution is extracted with diethyl ether to remove unreacted acetophenone.

    • The aqueous layer is then acidified with acetic acid, leading to the precipitation of the product.

    • The solid is collected by filtration, washed with water, and dried.

Pfitzinger_Workflow start Start reactants Combine Isatin, Acetophenone, and KOH in Ethanol start->reactants reflux Reflux Reaction Mixture reactants->reflux workup Solvent Removal and Dissolution in Water reflux->workup extraction Extract with Diethyl Ether workup->extraction acidification Acidify with Acetic Acid extraction->acidification filtration Filter and Dry Product acidification->filtration end End filtration->end

Figure 2: General experimental workflow for the Pfitzinger reaction.
The Doebner Reaction (1887)

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids through a three-component reaction of an aniline, an aldehyde, and pyruvic acid. This one-pot synthesis offers a convergent approach to constructing the quinoline scaffold.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Cinchophen)

  • Reactants:

    • Aniline (1.0 eq)

    • Benzaldehyde (1.0 eq)

    • Pyruvic acid (1.0 eq)

    • Ethanol (solvent)

  • Procedure:

    • Aniline, benzaldehyde, and pyruvic acid are dissolved in ethanol in a round-bottom flask.

    • The mixture is heated to reflux for several hours.

    • Upon cooling, the product crystallizes from the reaction mixture.

    • The solid is collected by filtration, washed with cold ethanol, and dried.

The Combes Quinoline Synthesis (1888)

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to yield a substituted quinoline. While not directly producing a carboxylic acid at the 4-position, it is a historically significant method for quinoline synthesis.

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

  • Reactants:

    • Aniline (1.0 eq)

    • Acetylacetone (1.0 eq)

    • Concentrated Sulfuric Acid (catalyst)

  • Procedure:

    • Aniline and acetylacetone are mixed.

    • Concentrated sulfuric acid is added cautiously with cooling.

    • The mixture is heated, often to around 100-140°C, for a specified time.

    • The reaction mixture is then cooled and poured onto ice.

    • The solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the product.

    • The crude product is collected and purified, often by distillation or recrystallization.

The Conrad-Limpach Synthesis (1887)

The Conrad-Limpach synthesis produces 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from the reaction of anilines with β-ketoesters. Subsequent modification can introduce a carboxylic acid group.

Experimental Protocol: Synthesis of 4-Hydroxyquinoline

  • Reactants:

    • Aniline (1.0 eq)

    • Ethyl acetoacetate (1.0 eq)

    • High-boiling solvent (e.g., diphenyl ether)

  • Procedure:

    • Aniline and ethyl acetoacetate are heated together, often at a moderate temperature (e.g., 140°C), to form the anilinocrotonate intermediate.

    • The intermediate is then added to a high-boiling solvent, such as diphenyl ether, and heated to a higher temperature (e.g., 250°C) to effect cyclization.

    • Upon cooling, the product crystallizes and is collected by filtration.

The Gould-Jacobs Reaction (1939)

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline-3-carboxylic acid esters from anilines and diethyl ethoxymethylenemalonate. The resulting ester can be hydrolyzed to the corresponding carboxylic acid. This reaction was instrumental in the synthesis of early quinolone antibiotics.[1]

Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

  • Reactants:

    • Aniline (1.0 eq)

    • Diethyl ethoxymethylenemalonate (1.0 eq)

    • High-boiling solvent (e.g., diphenyl ether)

  • Procedure:

    • Aniline and diethyl ethoxymethylenemalonate are heated together at a moderate temperature (e.g., 100-130°C) to form the anilidomethylenemalonate intermediate.

    • The intermediate is then heated to a higher temperature (e.g., 250°C) in a high-boiling solvent to induce cyclization.

    • Cooling the reaction mixture results in the precipitation of the product, which is collected by filtration.

Quantitative Data Summary

The following table summarizes key quantitative data for the foundational synthetic methods described above. Yields can vary significantly based on the specific substrates and reaction conditions used.

ReactionYear DiscoveredKey ReactantsTypical ProductReported Yield (%)
Pfitzinger Reaction 1886Isatin, Carbonyl CompoundQuinoline-4-carboxylic acid36-86[2]
Doebner Reaction 1887Aniline, Aldehyde, Pyruvic acidQuinoline-4-carboxylic acid88-91[3]
Combes Synthesis 1888Aniline, β-DiketoneSubstituted QuinolineVaries
Conrad-Limpach 1887Aniline, β-Ketoester4-Hydroxyquinolineup to 95[4]
Gould-Jacobs 1939Aniline, Diethyl ethoxymethylenemalonate4-Hydroxyquinoline-3-carboxylate50-70[5][6]

Early Biological Discoveries and Applications

The development of synthetic routes to quinoline-4-carboxylic acids quickly led to the discovery of their biological activities, marking a transition from chemical curiosities to potential therapeutic agents.

Anti-inflammatory and Analgesic Properties: The Case of Cinchophen

One of the earliest commercially successful quinoline-4-carboxylic acids was Cinchophen (2-phenylquinoline-4-carboxylic acid), introduced in 1908.[7] It was widely used as an analgesic and anti-inflammatory agent, particularly for the treatment of gout.[7][8] However, its use declined in the 1930s due to reports of severe liver toxicity.[8][9]

The Dawn of Quinolone Antibiotics: Nalidixic Acid

A pivotal moment in the history of quinoline-4-carboxylic acids was the discovery of Nalidixic acid in 1962.[10] Synthesized as a byproduct during the preparation of the antimalarial drug chloroquine, nalidixic acid was the first of the quinolone antibiotics.[10][11] It exhibited significant activity against Gram-negative bacteria and was introduced for the treatment of urinary tract infections in 1964.[10][12] The mechanism of action of nalidixic acid involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[13][14] This discovery opened the door to the development of a vast and clinically important class of fluoroquinolone antibiotics.

Antimalarial Activity

The quinoline scaffold has a long history in the fight against malaria, with quinine, an alkaloid extracted from the cinchona tree, being the first effective treatment.[15] The development of synthetic quinolines, including those with a 4-carboxylic acid moiety, was a major focus of medicinal chemistry research in the 20th century, leading to the discovery of potent antimalarial drugs like chloroquine.[15]

Conclusion

The discovery and synthetic exploration of quinoline-4-carboxylic acids represent a significant chapter in the history of medicinal chemistry. From their origins in the late 19th-century dye industry to their central role in the development of anti-inflammatory and antibacterial agents, these compounds have consistently demonstrated their therapeutic potential. The foundational synthetic methods developed over a century ago remain relevant today, providing the basis for the continued exploration of this remarkable and versatile chemical scaffold in the ongoing quest for new and improved medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-cyclopropylquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a prominent structural motif in a wide array of pharmaceuticals and biologically active compounds, exhibiting activities such as anticancer, antimalarial, and antibacterial properties.[1] Specifically, quinoline-4-carboxylic acid derivatives have garnered significant interest as they can be tailored to interact with various biological targets. This document provides a detailed experimental protocol for the synthesis of this compound via a modified Doebner reaction, a robust and versatile method for constructing the quinoline core.

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid, typically under acidic conditions, to yield a 2-substituted quinoline-4-carboxylic acid.[2][3] Traditional Doebner reactions can sometimes result in low yields, particularly when employing anilines with electron-withdrawing substituents.[2][4] To address this, a modified "hydrogen-transfer" Doebner reaction has been developed, which demonstrates improved yields for such challenging substrates and is the basis for the protocol detailed herein.[4]

Application in Drug Discovery: Potential Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell signaling. Its constitutive activation is a hallmark of numerous human cancers, where it plays a critical role in promoting cell proliferation, survival, and metastasis. Consequently, the STAT3 signaling pathway has emerged as a significant target for anticancer drug development. Several quinoline-containing compounds have been identified as inhibitors of this pathway. They are thought to exert their effect by interfering with the dimerization of STAT3 monomers, a crucial step for its activation and subsequent translocation to the nucleus to regulate gene expression. While the specific activity of this compound has not been detailed in readily available literature, its structural similarity to known STAT3 inhibitors suggests it may have potential applications in this area of research.

Experimental Protocol

This protocol is adapted from a modified Doebner hydrogen-transfer reaction that has proven effective for a range of anilines, including those with electron-withdrawing groups like 4-bromoaniline.[1][4]

Materials and Reagents:

  • 4-Bromoaniline

  • Cyclopropanecarboxaldehyde

  • Pyruvic acid

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromoaniline (1.0 eq) and cyclopropanecarboxaldehyde (1.1 eq) in acetonitrile.

  • Catalyst Addition: To the stirred solution, add boron trifluoride diethyl etherate (BF₃·OEt₂) or boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 eq) at room temperature.

  • Initial Heating: Heat the reaction mixture to 65°C and stir for 1 hour.

  • Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.6 eq) in acetonitrile. Add this solution dropwise to the reaction mixture while maintaining the temperature at 65°C.

  • Reaction: Continue to stir the reaction mixture at 65°C for 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the yields of various quinoline-4-carboxylic acids synthesized using a similar modified Doebner hydrogen-transfer reaction, demonstrating the applicability of this method to halogen-substituted anilines and aliphatic aldehydes.

Aniline (1.0 eq)Aldehyde (1.1 eq)ProductYield (%)
4-FluoroanilineBenzaldehyde6-Fluoro-2-phenylquinoline-4-carboxylic acid85
4-ChloroanilineBenzaldehyde6-Chloro-2-phenylquinoline-4-carboxylic acid88
4-BromoanilineBenzaldehyde6-Bromo-2-phenylquinoline-4-carboxylic acid91
4-IodoanilineBenzaldehyde6-Iodo-2-phenylquinoline-4-carboxylic acid89
AnilinePivalaldehyde2-tert-Butylquinoline-4-carboxylic acid75

Data adapted from a study on the Doebner hydrogen-transfer reaction for the synthesis of substituted quinolines.[4]

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Combine: - 4-Bromoaniline - Cyclopropanecarboxaldehyde - Acetonitrile start->reactants catalyst Add BF3·OEt2 (0.5 eq) reactants->catalyst heat1 Heat to 65°C for 1 hour catalyst->heat1 add_pyruvic Add Pyruvic Acid in Acetonitrile (dropwise) heat1->add_pyruvic react Stir at 65°C for 20 hours add_pyruvic->react workup Work-up: - Quench with NaHCO3 - Extract with EtOAc react->workup purify Purification: - Recrystallization or - Column Chromatography workup->purify product 6-Bromo-2-cyclopropyl- quinoline-4-carboxylic acid purify->product

Caption: Experimental workflow for the synthesis of this compound.

Proposed Biological Pathway: STAT3 Signaling Inhibition

Caption: Proposed inhibition of the STAT3 signaling pathway by a quinoline-4-carboxylic acid derivative.

References

Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a fundamental and versatile chemical transformation for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2] The resulting quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic properties, including antitumor, antiviral, and antibacterial activities.[1][3] This makes the Pfitzinger reaction a highly relevant and valuable tool for researchers in drug discovery and development.[4]

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established mechanism. The initial step involves the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. This intermediate is typically generated in situ. Subsequently, the carbonyl compound reacts with the aniline derivative to form an imine, which then tautomerizes to the more stable enamine. The final step involves an intramolecular cyclization of the enamine, followed by dehydration to yield the substituted quinoline-4-carboxylic acid.[1][2]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin KetoAcid Keto-acid Isatin->KetoAcid Base Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Base Base (e.g., KOH) KetoAcid->Imine + Carbonyl Compound Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4-carboxylic acid Enamine->Product Cyclization & Dehydration

Caption: Mechanism of the Pfitzinger reaction.

Applications in Drug Development

The quinoline-4-carboxylic acid motif is a key pharmacophore in a variety of therapeutic agents. Its derivatives have been investigated for their potential as:

  • Anticancer agents: Certain quinoline carboxylic acids can intercalate with DNA, leading to antitumor activity.[3]

  • Antibacterial agents: The quinoline core is a well-established scaffold in the discovery of antibacterial drugs.[1]

  • Antiviral agents: Notably, some quinoline carboxylic acid derivatives have been explored as potential anti-HIV agents.[3]

  • Antimalarial agents: Quinoline-based compounds have a long and successful history in the treatment of malaria.[1]

The Pfitzinger reaction provides a versatile and efficient pathway to synthesize diverse libraries of these valuable compounds for screening and lead optimization in drug discovery programs.[1]

Data Presentation

The following tables summarize reported yields for the synthesis of various quinoline-4-carboxylic acids using the Pfitzinger reaction under different conditions.

Table 1: Synthesis of Cinchophen and its Derivatives

Isatin DerivativeCarbonyl CompoundBaseSolventReaction ConditionsProductYield (%)Reference
IsatinAcetophenoneKOHEthanolReflux, 24h2-phenylquinoline-4-carboxylic acid (Cinchophen)Moderate to good[3]
IsatinPyruvic acidEthanolHeat2,4-DicarboxyquinolineNot specified[5][6]
IsatinBenzaldehyde, Aniline, Pyruvic acidEthanolHeatCinchophen62.5[6]
5-Chloroisatin5,6-dimethoxy indanoneKOHEthanol16h5,6-dimethoxy indano [2,3-b]-6-chloro-4-quinolinic acid38[5]
5-Chloroisatin5,6-dimethoxy indanoneHClAcetic Acid75°C5,6-dimethoxy indano [2,3-b]-6-chloro-4-quinolinic acid86[5]

Table 2: Synthesis of Substituted Quinoline-4-Carboxylic Acids

Isatin DerivativeCarbonyl CompoundBaseSolventReaction ConditionsProductYield (%)Reference
IsatinAcetoneKOHAbsolute EthanolReflux, 24h2-methylquinoline-4-carboxylic acid~30.25 (inhibition %)[7]
Isatin4-MethylacetophenoneKOHAbsolute EthanolReflux, 24h2-(4-methylphenyl)quinoline-4-carboxylic acid~40.43 (inhibition %)[7]
5-MethylisatinPhenoxyacetoneKOHNot specifiedNot specified2,6-dimethyl-3-phenoxy-quinoline-4-carboxylic acidNot specified[5]
Isatino-Propoxy acetophenoneKOHNot specifiedNot specified2-phenyl-3-propoxyquinoline-4-carboxylic acidNot specified[5]

Experimental Protocols

Below are detailed protocols for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction, including both conventional heating and microwave-assisted methods.

Protocol 1: General Procedure using Conventional Heating

This protocol is a generalized procedure based on several reported methods.[3][7]

Materials:

  • Isatin or substituted isatin

  • Appropriate carbonyl compound with an α-methylene group

  • Potassium hydroxide (KOH)

  • Ethanol (or other suitable solvent)

  • Water

  • Diethyl ether

  • Acetic acid (or other acid for neutralization)

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in a mixture of water and ethanol (25 mL).

  • To this basic solution, add isatin (0.07 mol) and stir the mixture.

  • Add the carbonyl compound (0.07-0.15 mol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[1][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the solvent by rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

  • Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1]

  • Acidify the aqueous layer with acetic acid to precipitate the crude quinoline-4-carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]

Protocol 2: Microwave-Assisted Pfitzinger Reaction

This protocol offers a more rapid synthesis route.[1]

Materials:

  • Isatin

  • 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (or other suitable carbonyl compound)

  • 33% aqueous solution of potassium hydroxide

  • Ice-water mixture

  • Acetic acid

Procedure:

  • In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).

  • To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 9 minutes.[1]

  • After irradiation, cool the vessel to room temperature and filter the dark solution.

  • Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.

  • Collect the precipitated pale-yellow solid by filtration, wash with water, and dry to afford the final product.[1]

General Workflow

The following diagram illustrates the general workflow for the synthesis and purification of quinoline-4-carboxylic acids via the Pfitzinger reaction.

Pfitzinger_Workflow Reactants Reactants: Isatin, Carbonyl Compound, Base Reaction Pfitzinger Reaction (Conventional or Microwave) Reactants->Reaction Workup Aqueous Work-up Reaction->Workup Extraction Extraction (e.g., Diethyl Ether) Workup->Extraction Acidification Acidification Extraction->Acidification Filtration Filtration & Drying Acidification->Filtration Purification Purification (Recrystallization) Filtration->Purification Product Final Product: Quinoline-4-carboxylic acid Purification->Product

References

HPLC analysis of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the HPLC Analysis of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The provided methodology is based on established practices for the analysis of related quinoline carboxylic acid derivatives and is intended for research and quality control purposes.

Introduction

This compound is a quinoline derivative with potential applications in medicinal chemistry and pharmaceutical development.[1] Accurate and robust analytical methods are crucial for determining the purity and concentration of this compound in various samples. Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of organic molecules, offering high resolution and sensitivity.[2][3] This application note describes a general RP-HPLC method suitable for the quantitative analysis of this compound.

Principle of the Method

The method utilizes reversed-phase chromatography, where the stationary phase is non-polar (typically a C18-bonded silica) and the mobile phase is a polar solvent mixture.[2][3] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By employing a gradient elution, the solvent strength of the mobile phase is gradually increased, allowing for the efficient elution of compounds with varying polarities. The acidic nature of the target molecule necessitates the use of an acidified mobile phase to ensure good peak shape and retention.[4][5] Detection is achieved using a UV detector at a wavelength where the analyte exhibits significant absorbance.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[6]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point.[6][7]

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)[7]

    • Methanol (HPLC grade)[7]

    • Formic acid (analytical grade)[6]

    • Ultrapure water[7]

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[7]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[7]

Sample Preparation
  • Solid Samples: Accurately weigh a sufficient amount of the sample to achieve a theoretical concentration of 1 mg/mL of the analyte.[7] Transfer to a volumetric flask, add methanol to approximately 70% of the volume, and sonicate for 15 minutes to ensure complete dissolution.[7] Dilute to volume with methanol.

  • Filtration: Filter the prepared sample and standard solutions through a 0.45 µm syringe filter into HPLC vials prior to injection.[6][7]

Chromatographic Conditions

The following are recommended starting conditions. Method optimization may be required.

ParameterCondition
Column C18 Reversed-Phase (4.6 mm x 150 mm, 5 µm)[6][7]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[6]
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min[7]
Injection Volume 10 µL[7]
Column Temperature 30 °C[7]
Detection Wavelength UV at approximately 245 nm (scan for optimal wavelength)
Run Time 20 minutes
Data Analysis
  • Identification: The analyte is identified by comparing its retention time with that of the reference standard.

  • Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of the working standard solutions. The concentration of the analyte in the sample is determined from the calibration curve.

Data Presentation

The following tables represent typical data that would be generated during method validation.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20008500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Linearity

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,800
1001,525,000
Correlation Coefficient (r²) ≥ 0.999

Table 3: Precision

Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6)
101.11.5
500.71.0
1000.50.8

Table 4: Accuracy (Spike Recovery)

Spiked LevelAmount Spiked (µg/mL)Amount Found (µg/mL)Recovery (%)
Low109.898.0
Medium5050.7101.4
High10099.299.2

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases (A: 0.1% FA in Water, B: 0.1% FA in ACN) SystemSetup HPLC System Setup (Column, Flow Rate, Gradient) MobilePhase->SystemSetup Load Solvents StockStandard Prepare Standard Stock Solution (1 mg/mL in Methanol) WorkingStandards Prepare Working Standards (1-100 µg/mL) StockStandard->WorkingStandards Injection Inject Standards and Samples WorkingStandards->Injection SamplePrep Prepare Sample Solution (1 mg/mL in Methanol) SamplePrep->Injection Equilibration System Equilibration SystemSetup->Equilibration Equilibration->Injection DataAcquisition Data Acquisition (UV Detection) Injection->DataAcquisition PeakIntegration Peak Integration and Identification DataAcquisition->PeakIntegration CalibrationCurve Construct Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantify Analyte in Sample PeakIntegration->Quantification CalibrationCurve->Quantification Report Generate Report Quantification->Report

References

Application Notes and Protocols for the Spectroscopic Analysis of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid. Due to the absence of publicly available experimental NMR data for this specific compound, the following spectral data is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Predicted ¹H and ¹³C NMR Data

The predicted NMR data provides a valuable reference for the structural elucidation and purity assessment of this compound. The tables below summarize the predicted chemical shifts, multiplicities, and coupling constants for each unique proton and carbon atom in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.5s-
H-5~8.3d~2.0
H-7~7.9dd~9.0, 2.0
H-8~8.1d~9.0
H-1'~2.5m-
H-2'a/b~1.4m-
H-3'a/b~1.2m-
COOH>12.0br s-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~160
C-3~118
C-4~145
C-4a~148
C-5~128
C-6~120
C-7~135
C-8~130
C-8a~125
C-1'~18
C-2'/3'~12
COOH~168

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

I. Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include DMSO-d₆, CDCl₃, or Methanol-d₄. For carboxylic acids, DMSO-d₆ is often a good choice as it can solubilize the compound and the acidic proton is often observed.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid interfering with the magnetic field homogeneity.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which will result in sharp, symmetrical peaks.

  • Tuning and Matching: Tune and match the probe for the ¹H or ¹³C nucleus to ensure efficient transfer of radiofrequency power.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

    • Number of Scans: 16 to 64 scans.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range appropriate for organic molecules (e.g., -2 to 14 ppm).

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 to 4096 scans or more, depending on the sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range appropriate for organic molecules (e.g., 0 to 200 ppm).

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C NMR spectra.

Visualizations

The following diagrams illustrate the molecular structure with atom numbering for NMR assignments and a generalized workflow for NMR analysis.

molecular_structure cluster_molecule This compound cluster_numbering Atom Numbering for NMR mol C2 2 C3 3 C2->C3 C1_prime 1' C2->C1_prime C4 4 C3->C4 C4a 4a C4->C4a COOH_C C=O C4->COOH_C C5 5 C4a->C5 C8a 8a C4a->C8a C6 6 C5->C6 C7 7 C6->C7 Br Br C6->Br C8 8 C7->C8 C8->C8a N1 N1 C8a->N1 N1->C2 C2_prime 2' C1_prime->C2_prime C3_prime 3' C1_prime->C3_prime C2_prime->C3_prime COOH_OH OH COOH_C->COOH_OH

Caption: Molecular structure and atom numbering of this compound for NMR assignments.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis arrow arrow weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integrate and Peak Pick reference->integrate assign Assign Signals integrate->assign interpret Interpret Spectra assign->interpret report Report Results interpret->report

Caption: General experimental workflow for NMR analysis.

Application Note: Mass Spectrometric Analysis of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methods outlined are intended for the quantification and structural characterization of this compound in various matrices, which is crucial for its application in drug development and related research fields. This note includes protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with a proposed fragmentation pathway.

Introduction

This compound is a quinoline derivative with potential applications in pharmaceutical and chemical research. Accurate and sensitive analytical methods are essential for its characterization, quantification in biological matrices, and for quality control purposes. Mass spectrometry, particularly when coupled with liquid chromatography, offers high selectivity and sensitivity for the analysis of such small molecules. This application note describes a general LC-MS/MS method suitable for the analysis of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. Below are two common protocols for plasma/serum and solid-phase extraction for cleaner samples.

2.1.1. Protein Precipitation (for Plasma/Serum Samples) [1]

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile.

  • For quantitative analysis, the acetonitrile should be fortified with a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

2.1.2. Solid-Phase Extraction (SPE)

  • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analyte with 1 mL of a suitable elution solvent (e.g., 5% formic acid in methanol).

  • Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

Liquid Chromatography (LC) Conditions

A reverse-phase chromatographic method is suitable for the separation of this compound from potential interferences.

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2]
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry (MS) Conditions

Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds. Given the carboxylic acid moiety, negative ion mode is generally preferred for enhanced sensitivity.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Scan Type Full Scan (for qualitative analysis) and Product Ion Scan (for fragmentation analysis) or Multiple Reaction Monitoring (MRM) (for quantitative analysis)[1]
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Data Presentation

Predicted Mass Information
AnalyteChemical FormulaExact Mass[M-H]⁻ (m/z)
This compoundC₁₃H₁₀BrNO₂290.9949289.9871
Proposed MRM Transitions for Quantification

For quantitative analysis using tandem mass spectrometry, the following Multiple Reaction Monitoring (MRM) transitions are proposed. The precursor ion is the deprotonated molecule [M-H]⁻. The product ions are based on the predicted fragmentation pattern.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
289.99245.9920Loss of CO₂ (decarboxylation)
289.99218.0025Loss of CO₂ and C₂H₃ (from cyclopropyl)
289.99166.9630Loss of CO₂ and Br

Note: Collision energies are instrument-dependent and require optimization.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Chemical Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation SPE Solid-Phase Extraction Sample->SPE Evaporation Evaporation Protein_Precipitation->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (MRM) ESI->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting fragmentation_pathway parent This compound [M-H]⁻ m/z 289.99 fragment1 Loss of CO₂ [M-H-CO₂]⁻ m/z 245.99 parent:f1->fragment1:f0 - CO₂ fragment2 Loss of C₂H₃ [M-H-CO₂-C₂H₃]⁻ m/z 218.00 fragment1:f1->fragment2:f0 - C₂H₃ fragment3 Loss of Br [M-H-CO₂-Br]⁻ m/z 166.96 fragment1:f1->fragment3:f0 - Br

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for conducting a cell-based assay to evaluate the cytotoxicity of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid. Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potential anticancer properties.[1][2][3] Accurate assessment of their cytotoxic effects is a critical step in the drug discovery and development process.

Introduction to Cytotoxicity Assays for Quinoline Derivatives

A variety of in vitro assays are employed to determine the cytotoxic potential of novel chemical entities. These assays measure different cellular parameters to assess cell viability and the mechanisms of cell death. For quinoline derivatives, commonly utilized assays include those that measure metabolic activity (e.g., MTT, MTS, or ATP content assays), and plasma membrane integrity.[1][2][4] This document will focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used, reliable, and cost-effective colorimetric method for assessing cell metabolic activity.[1]

The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in living, metabolically active cells.[5] This reduction results in the formation of insoluble purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.[5][6] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[5] A decrease in the signal indicates a reduction in cell viability due to the cytotoxic effects of the test compound.

Experimental Protocol: MTT Assay

This protocol provides a step-by-step guide for determining the cytotoxicity of this compound using the MTT assay.

Materials:

  • This compound

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., acidified isopropanol, DMSO)[5]

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[7]

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[5]

    • Include wells with media only to serve as a blank control.[5]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[5][6]

    • Incubate the plate for 2-4 hours at 37°C.[6][7] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[5]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[5]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[5]

Data Analysis:

  • Subtract the average absorbance of the blank (media only) wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation

The quantitative data obtained from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison.

Table 1: Cytotoxicity of this compound against [Cell Line Name]

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control [Insert Value][Insert Value]100
[Conc. 1] [Insert Value][Insert Value][Insert Value]
[Conc. 2] [Insert Value][Insert Value][Insert Value]
[Conc. 3] [Insert Value][Insert Value][Insert Value]
[Conc. 4] [Insert Value][Insert Value][Insert Value]
[Conc. 5] [Insert Value][Insert Value][Insert Value]
IC50 (µM) \multicolumn{3}{c}{[Insert Calculated Value]}

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow of the MTT cytotoxicity assay and a generalized signaling pathway that could be affected by cytotoxic compounds.

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 3/4: MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_compound Prepare serial dilutions of This compound treat_cells Add compound dilutions to cells prepare_compound->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Cytotoxicity_Signaling_Pathway compound 6-Bromo-2-cyclopropyl- quinoline-4-carboxylic acid target Cellular Target (e.g., Enzyme, Receptor) compound->target Inhibition/Activation pathway Signaling Pathway (e.g., PI3K/Akt, MAPK) target->pathway Modulation mitochondria Mitochondrial Dysfunction pathway->mitochondria apoptosis Apoptosis mitochondria->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Generalized signaling pathway potentially affected by a cytotoxic compound.

References

Application Notes and Protocols for the In Vitro Evaluation of 6-Bromo-2-cyclopropylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro testing of the novel compound, 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid. This document outlines detailed protocols for assessing its potential cytotoxic, antimicrobial, and enzyme-inhibitory activities. The provided data are illustrative and intended to serve as a template for recording and presenting experimental findings.

Compound Profile

  • Compound Name: this compound

  • Synonyms: Not widely available

  • Chemical Formula: C₁₃H₁₀BrNO₂

  • Molecular Weight: 292.13 g/mol

  • CAS Number: 313241-16-6

  • Potential Applications: Research suggests that quinoline carboxylic acid derivatives may possess antimicrobial and anticancer properties, making this compound a candidate for investigation in these therapeutic areas.[1]

In Vitro Cytotoxicity Assessment

The initial evaluation of a novel compound involves assessing its cytotoxic potential against various cell lines. This helps to determine its therapeutic window and identify potential anticancer activity.

Data Presentation: Hypothetical Cytotoxicity Data

The cytotoxic effects of this compound can be quantified by determining its half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit 50% of cell growth or viability compared to an untreated control.[2]

Table 1: IC₅₀ Values (µM) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation TimeThis compound (IC₅₀ in µM)Doxorubicin (Positive Control) (IC₅₀ in µM)
MCF-7Breast Cancer48 hours25.6 ± 2.11.2 ± 0.3
A549Lung Cancer48 hours38.2 ± 3.52.5 ± 0.4
HeLaCervical Cancer48 hours19.8 ± 1.90.9 ± 0.2
HEK293Normal Kidney (Control)48 hours> 1005.8 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments and are hypothetical.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3]

Materials:

  • 96-well plates

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the complete culture medium to achieve the desired final concentrations. Remove the existing medium from the cells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control.[2]

  • Incubation: Incubate the plates for 48 hours.[2]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with Compound (and Controls) incubate_24h->treat_compound incubate_48h Incubate 48h treat_compound->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial properties of this compound can be evaluated against a panel of pathogenic bacteria.

Data Presentation: Hypothetical Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

Bacterial StrainGram StainMIC (µg/mL) of this compoundCiprofloxacin (Positive Control) MIC (µg/mL)
Staphylococcus aureusGram-positive160.5
Bacillus subtilisGram-positive80.25
Escherichia coliGram-negative320.125
Pseudomonas aeruginosaGram-negative641

Data are hypothetical and for illustrative purposes.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[5]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Ciprofloxacin (positive control)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create serial two-fold dilutions in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[6]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow start Start prepare_compound Prepare Serial Dilutions of Compound in 96-well Plate start->prepare_compound inoculate_wells Inoculate Wells with Bacterial Suspension prepare_compound->inoculate_wells prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate_wells incubate_plate Incubate Plate (37°C, 18-24h) inoculate_wells->incubate_plate read_results Visually Inspect for Growth and Determine MIC incubate_plate->read_results end End read_results->end

Caption: Workflow for MIC determination via broth microdilution.

In Vitro Enzyme Inhibition Assay

Many quinoline derivatives exert their biological effects by inhibiting specific enzymes.[7][8][9] A general protocol for an enzyme inhibition assay is provided below, which can be adapted for a specific enzyme of interest (e.g., a kinase or dehydrogenase).

Data Presentation: Hypothetical Enzyme Inhibition Data

Table 3: Inhibitory Activity of this compound against a Target Enzyme

CompoundIC₅₀ (µM)
This compound5.2 ± 0.6
Known Inhibitor (Positive Control)0.8 ± 0.1

Data are hypothetical and for illustrative purposes.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol outlines the general steps for determining the inhibitory potential of a compound against a purified enzyme.[10]

Materials:

  • Purified target enzyme

  • Substrate specific to the enzyme

  • Assay buffer

  • This compound

  • Known inhibitor (positive control)

  • 96-well plate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in the appropriate assay buffer.

  • Pre-incubation: Add the enzyme and varying concentrations of the test compound to the wells of a 96-well plate. Allow them to pre-incubate for a specific period (e.g., 15 minutes) at a controlled temperature to allow for binding.[10]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.[10]

  • Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.[10] The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Plot the enzyme activity against the concentration of the inhibitor to determine the IC₅₀ value.

Enzyme_Inhibition_Pathway cluster_0 Normal Enzymatic Reaction cluster_1 Inhibited Reaction Enzyme Enzyme Product Product Enzyme->Product catalyzes Substrate Substrate Substrate->Enzyme binds to Inhibited_Enzyme Inhibited Enzyme No_Product No/Reduced Product Inhibited_Enzyme->No_Product blocks catalysis Inhibitor 6-Bromo-2-cyclopropyl- quinoline-4-carboxylic acid Enzyme_2 Enzyme Inhibitor->Enzyme_2 binds to

Caption: Simplified signaling pathway of enzyme inhibition.

References

Application Notes and Protocols for 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid and its Analogs as Research Tools

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific biological activity data for 6-bromo-2-cyclopropylquinoline-4-carboxylic acid is not extensively documented in publicly available literature, its structural motif belongs to the well-studied class of quinoline-4-carboxylic acids. This class of compounds has garnered significant attention in medicinal chemistry and drug discovery, primarily as potent inhibitors of the enzyme Dihydroorotate Dehydrogenase (DHODH).[1]

This document provides detailed application notes and protocols for utilizing quinoline-4-carboxylic acid derivatives as research tools, with a focus on their application as DHODH inhibitors for antiviral and anticancer research. The methodologies described are based on established protocols for analogous compounds and can be adapted for the evaluation of this compound.

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication. By inhibiting DHODH, quinoline-4-carboxylic acid derivatives can deplete the cellular pool of pyrimidines, thereby halting the proliferation of rapidly dividing cells, such as cancer cells, or inhibiting the replication of viruses that rely on the host's cellular machinery.[1][2]

Signaling Pathway Diagram

DHODH_Pathway carbamoyl_phosphate Carbamoyl Phosphate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate CAD aspartate Aspartate aspartate->dihydroorotate orotate Orotate dihydroorotate->orotate DHODH ump UMP orotate->ump UMPS downstream DNA & RNA Synthesis ump->downstream inhibitor Quinoline-4-Carboxylic Acid Derivatives inhibitor->orotate Inhibition DHODH_Assay_Workflow start Start reagent_prep Prepare Reagents (DHODH, DHO, DCIP, CoQ10, Inhibitor) start->reagent_prep plate_setup Plate Setup (Add Inhibitor, Enzyme Mix) reagent_prep->plate_setup pre_incubation Pre-incubate (25°C, 30 min) plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add DHO) pre_incubation->reaction_initiation measurement Measure Absorbance (600 nm) reaction_initiation->measurement data_analysis Data Analysis (Calculate IC50) measurement->data_analysis end End data_analysis->end Synthesis_Workflow start Start reactants Combine Aniline, Aldehyde, and Pyruvic Acid in Ethanol start->reactants reflux Reflux for 4-6 hours reactants->reflux cool Cool to Room Temperature reflux->cool filter Filter and Wash Precipitate cool->filter purify Recrystallize filter->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

References

Application Notes and Protocols for the Derivatization of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many synthetic drugs and natural products.[1] Derivatives of quinoline have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Specifically, the quinoline-4-carboxylic acid scaffold is a key pharmacophore in medicinal chemistry.[3] The parent compound, 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid, serves as a valuable starting material for the synthesis of a diverse library of derivatives for bioassay screening.

This document provides detailed protocols for the derivatization of this compound, focusing on amide synthesis, and subsequent evaluation of the synthesized compounds in relevant bioassays for anticancer and antimicrobial activities.

Derivatization Strategy: Amide Synthesis

The carboxylic acid moiety of this compound is a prime site for derivatization. Conversion to a series of amides by coupling with various amines is a common and effective strategy to explore the structure-activity relationship (SAR) and potentially enhance the biological activity of the parent compound. Amide derivatives often exhibit improved pharmacological properties, including enhanced cell permeability and target binding affinity.

General Protocol for Amide Synthesis from this compound

This protocol outlines a general method for the synthesis of amide derivatives from this compound using a coupling agent.

Materials:

  • This compound

  • Amine of choice (e.g., primary or secondary amines)

  • Coupling agent (e.g., HATU, HBTU, or EDC with HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

  • Addition of Reagents: To the stirred solution, add the amine of choice (1.1 equivalents), the coupling agent (1.2 equivalents), and the base (2-3 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Bioassay Protocols

The synthesized amide derivatives can be screened for various biological activities. Below are detailed protocols for assessing their anticancer and antimicrobial potential.

Anticancer Activity Evaluation

1. Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[5]

  • Normal human cell line (for cytotoxicity comparison)

  • Synthesized amide derivatives

  • Doxorubicin or Cisplatin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized amide derivatives and the positive control in the cell culture medium. Add the different concentrations to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), to determine if the compounds induce cell cycle arrest.

Protocol:

  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Centrifuge the fixed cells, resuspend in PBS containing RNase A and propidium iodide.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

3. Apoptosis Assay (Caspase Activity)

This assay measures the activity of caspases, which are key mediators of apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the compounds to induce apoptosis.

  • Cell Lysis: Lyse the cells using a chilled cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate and the reaction buffer containing a colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3).

  • Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 405 nm.

Antimicrobial Activity Evaluation

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[3]

  • Fungal strains (e.g., Candida albicans)

  • Synthesized amide derivatives

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds and standard antibiotics in the appropriate broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation

The quantitative data obtained from the bioassays should be summarized in clearly structured tables for easy comparison of the activity of the different derivatives.

Table 1: Representative Anticancer Activity of 6-Bromo-2-cyclopropylquinoline-4-carboxamide Derivatives

Compound IDR-group (Amine)Cancer Cell LineIC50 (µM)[7]
Derivative 14-(aminomethyl)anilineHT29 (Colon)0.96
Derivative 14-(aminomethyl)anilineHeLa (Cervical)1.87
Derivative 14-(aminomethyl)anilineMCF7 (Breast)0.84
Derivative 2(4-aminophenyl)acetylMCF7 (Breast)0.81
Derivative 2(4-aminophenyl)acetylPC3 (Prostate)2.13
Doxorubicin-MCF7 (Breast)~0.5

Note: The data presented are representative values for structurally related indole-aryl amides and are intended for illustrative purposes.

Table 2: Representative Antimicrobial Activity of Quinoline-4-carboxamide Derivatives

Compound IDR-group (Amine)S. aureus MIC (µg/mL)[8]E. coli MIC (µg/mL)C. albicans MIC (µg/mL)[8]
Derivative 3Substituted phenyl49.04>10024.53
Derivative 4Substituted phenyl38.64>100>100
Ciprofloxacin-~1~0.5NA
Fluconazole-NANA~2

Note: The data presented are representative values for structurally related quinoline-4-carboxamide derivatives and are intended for illustrative purposes. Actual values for derivatives of this compound may vary.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from the derivatization of the starting material to the biological evaluation of the synthesized compounds.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_bioassays Biological Evaluation cluster_analysis Data Analysis start 6-Bromo-2-cyclopropyl quinoline-4-carboxylic acid synthesis Amide Synthesis (Coupling with Amines) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization compounds Pure Amide Derivatives characterization->compounds anticancer Anticancer Assays (MTT, Cell Cycle, Apoptosis) compounds->anticancer antimicrobial Antimicrobial Assays (MIC Determination) compounds->antimicrobial data_analysis Data Analysis (IC50, MIC values) anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: Workflow for derivatization and bioassays.

Signaling Pathway

Many quinoline derivatives exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer cells. The PI3K/Akt/mTOR pathway is a critical cascade that controls cell growth, proliferation, and survival, and its inhibition is a promising strategy in cancer therapy.[4]

signaling_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates survival Cell Survival (Inhibition of Apoptosis) akt->survival proliferation Cell Growth & Proliferation mtor->proliferation inhibitor Quinoline Derivative (Inhibitor) inhibitor->pi3k inhibitor->akt inhibitor->mtor

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on improving yield and purity.

Issue 1: Low or No Product Yield

Low or no yield of the target compound is a frequent challenge. The underlying causes can often be traced back to reaction conditions, reagent quality, or the chosen synthetic route.

Potential CauseTroubleshooting Steps
Suboptimal Reaction Temperature The Doebner and Pfitzinger reactions, common routes to quinoline-4-carboxylic acids, are sensitive to temperature. For the Doebner reaction, a temperature of around 65°C is often optimal.[1] Significantly lower temperatures may lead to an incomplete reaction, while higher temperatures can cause decomposition of reactants or intermediates.[2] For the high-temperature cyclization step in the Gould-Jacobs reaction, a thorough time-temperature examination is necessary to maximize yield and minimize degradation.[3]
Poor Quality or Impure Reagents The purity of starting materials such as 4-bromoaniline, cyclopropyl methyl ketone (for a Doebner-type synthesis), or 5-bromoisatin is critical. Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation. Ensure all reagents are of high purity and stored under appropriate conditions to prevent degradation.
Incorrect Stoichiometry The molar ratios of the reactants are crucial. For a three-component Doebner reaction, precise control over the amounts of the aniline, aldehyde/ketone, and pyruvic acid is necessary. An excess of one reactant may lead to the formation of side products.
Ineffective Catalyst In acid-catalyzed reactions like the Doebner synthesis, the choice and amount of acid are important. While various acids can be used, p-toluenesulfonic acid (p-TSA) has been shown to be effective.[4] For reactions involving electron-deficient anilines, BF₃·THF may be a suitable catalyst.[2][5]
Presence of Water Many of the condensation steps in quinoline synthesis are sensitive to moisture. Ensure that anhydrous solvents and reagents are used, especially in reactions involving moisture-sensitive catalysts or intermediates.

Issue 2: Formation of Significant Side Products/Impurities

The presence of impurities complicates purification and reduces the overall yield of the desired product.

Potential CauseTroubleshooting Steps
Side Reactions of Intermediates In the Doebner reaction, the intermediate imine can undergo side reactions if not efficiently trapped by the enolate of pyruvic acid. Dropwise addition of pyruvic acid can help to control the concentration of intermediates and minimize the formation of impurities.[2][5]
Polymerization Harsh acidic conditions, particularly in reactions like the Skraup or Doebner-von Miller synthesis, can lead to the polymerization of reactants or intermediates, resulting in tar formation.[6] Using a moderator like ferrous sulfate in the Skraup synthesis can help to control the exothermic nature of the reaction and reduce charring.[6]
Decarboxylation In the Gould-Jacobs pathway, the final decarboxylation step to form the quinoline ring requires high temperatures, which can also lead to product degradation if not carefully controlled.[3][7]
Formation of Regioisomers When using substituted anilines or unsymmetrical ketones, the formation of regioisomers is possible. The regioselectivity can be influenced by both steric and electronic factors of the substituents.[8]

Issue 3: Difficulty in Product Purification

Isolating the pure this compound from the crude reaction mixture can be challenging.

Potential CauseTroubleshooting Steps
Product is an Oil or Gummy Solid This often indicates the presence of impurities that inhibit crystallization. Try washing the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble. Column chromatography may be necessary to remove these impurities before attempting recrystallization again.
Low Recovery from Recrystallization The most common reason for low recovery is using too much solvent, which keeps a significant portion of the product dissolved.[9] Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. Cooling the solution slowly and then in an ice bath can maximize crystal formation.
Colored Impurities If the final product has a persistent color, it may be due to highly colored impurities. Treatment with activated charcoal during recrystallization can help to remove these.[9] However, be aware that charcoal can also adsorb some of the product, potentially reducing the yield.[9] A second recrystallization may also be effective.[9]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for preparing this compound?

A1: The Doebner reaction and the Pfitzinger reaction are two of the most common and versatile methods for synthesizing quinoline-4-carboxylic acids.[10][11]

  • The Doebner reaction involves a three-component condensation of an aniline (4-bromoaniline), an aldehyde or ketone with an alpha-hydrogen (cyclopropyl methyl ketone), and pyruvic acid.[10] This method is often preferred due to the ready availability of the starting materials.

  • The Pfitzinger reaction utilizes an isatin (5-bromoisatin) and a carbonyl compound with an α-methylene group (a cyclopropyl-containing ketone).[11]

The choice between these routes may depend on the availability and cost of the specific starting materials.

Q2: What are the typical reaction conditions for the Doebner synthesis of a substituted quinoline-4-carboxylic acid?

A2: A modified Doebner reaction using a hydrogen-transfer protocol has been shown to be effective for a range of anilines.[1] Typical conditions involve heating the aniline, aldehyde/ketone, and an acid catalyst (like p-TSA or BF₃·THF) in a suitable solvent such as acetonitrile or a mixture of water and ethylene glycol at around 65°C, followed by the dropwise addition of pyruvic acid.[1][2][4]

Q3: My Pfitzinger reaction is giving a low yield. What can I do to improve it?

A3: Low yields in the Pfitzinger reaction can be due to several factors. The reaction is typically carried out under basic conditions (e.g., KOH in ethanol/water).[12] Ensure that the base is of good quality and that the reaction is heated to reflux for a sufficient amount of time (often several hours).[12] The purity of the isatin and the carbonyl compound is also critical.

Q4: How can I effectively purify the final product?

A4: Recrystallization is the most common method for purifying quinoline-4-carboxylic acids. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing quinoline derivatives include ethanol, methanol, or mixtures with water.[9] If recrystallization is challenging due to persistent impurities, column chromatography on silica gel may be necessary.

Q5: Are there any safety concerns I should be aware of during the synthesis?

A5: Yes. Some quinoline synthesis methods, like the Skraup reaction, are notoriously exothermic and can be difficult to control.[6] Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When working with strong acids, bases, and organic solvents, handle them with care and follow standard laboratory safety procedures.

Data Presentation

The following tables provide a summary of representative reaction conditions and yields for the synthesis of quinoline-4-carboxylic acids via the Doebner and Pfitzinger reactions, which can be adapted for the synthesis of this compound.

Table 1: Representative Conditions for Doebner Reaction

AnilineAldehyde/KetoneCatalystSolventTemperature (°C)Time (h)Yield (%)
Substituted AnilinesSubstituted Benzaldehydesp-TSAWater/Ethylene Glycol100~385
6-(trifluoromethoxy)anilineBenzaldehydeBF₃·THFAcetonitrile652182
4-BromoanilineBenzaldehyde-EthanolReflux-78

Data adapted from references[1][2][4]

Table 2: Representative Conditions for Pfitzinger Reaction

IsatinCarbonyl CompoundBaseSolventTemperature (°C)Time (h)Yield (%)
IsatinAcetoneKOHEthanol/WaterReflux880
IsatinVarious KetonesKOHEthanol7924-
5-Chloroisatin5,6-dimethoxy indanoneKOHEthanol-1638

Data adapted from references[12][13]

Experimental Protocols

Protocol 1: General Procedure for Doebner-type Synthesis

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoaniline (1 equivalent), cyclopropyl methyl ketone (1.1 equivalents), and an acid catalyst (e.g., p-toluenesulfonic acid, 0.2 equivalents) in a suitable solvent (e.g., a 1:1 mixture of water and ethylene glycol).

  • Initial Heating: Stir the reaction mixture and heat to 100°C.

  • Addition of Pyruvic Acid: Slowly add a solution of pyruvic acid (1.2 equivalents) in the same solvent to the reaction mixture over 1 hour.

  • Reaction: Continue to stir the reaction mixture at 100°C for an additional 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, adjust the pH of the solution with a base (e.g., aqueous sodium bicarbonate) to precipitate the carboxylic acid.

  • Purification: Wash the crude product with water and then a cold organic solvent (e.g., diethyl ether or hexane) to remove unreacted starting materials. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: General Procedure for Pfitzinger-type Synthesis

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromoisatin (1 equivalent) in an aqueous solution of potassium hydroxide (33%).

  • Addition of Carbonyl Compound: To this solution, add the cyclopropyl methyl ketone (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 8-24 hours), monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the bulk of the solvent by rotary evaporation. Add water to dissolve the potassium salt of the product.

  • Purification: Extract the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone. Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the crude this compound. Collect the solid by vacuum filtration, wash with cold water, and dry. Further purify by recrystallization.

Visualizations

Doebner Reaction Pathway

Doebner_Pathway Aniline 4-Bromoaniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Ketone Cyclopropyl Methyl Ketone Ketone->SchiffBase PyruvicAcid Pyruvic Acid Enamine Enamine Intermediate PyruvicAcid->Enamine SchiffBase->Enamine Product 6-Bromo-2-cyclopropylquinoline- 4-carboxylic acid Enamine->Product Cyclization & Aromatization

Caption: General workflow of the Doebner reaction for the synthesis of the target molecule.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Yield Observed IncompleteReaction Incomplete Reaction Start->IncompleteReaction SideReactions Side Reactions Start->SideReactions PurificationLoss Loss During Purification Start->PurificationLoss OptimizeConditions Optimize Reaction Conditions: - Temperature - Time - Catalyst IncompleteReaction->OptimizeConditions CheckReagents Check Reagent Quality & Stoichiometry IncompleteReaction->CheckReagents ModifyProcedure Modify Procedure: - Slow addition of reagents - Use moderator SideReactions->ModifyProcedure ImprovePurification Improve Purification: - Minimize solvent in recrystallization - Column chromatography PurificationLoss->ImprovePurification

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Troubleshooting Byproduct Formation in the Doebner Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to byproduct formation in the Doebner reaction.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the Doebner reaction, focusing on minimizing byproduct formation and maximizing the yield of the desired quinoline-4-carboxylic acid.

Problem 1: Low Yield of Desired Product and Significant Tar/Polymer Formation

  • Symptoms: The reaction mixture becomes a dark, viscous, or solid tar-like substance, making product isolation difficult and resulting in a low yield of the quinoline-4-carboxylic acid.

  • Root Cause Analysis: Tar formation is a prevalent issue in the Doebner reaction and is often attributed to the acid-catalyzed polymerization of the aldehyde and/or pyruvic acid, especially at elevated temperatures.[1][2] Harsh reaction conditions can also lead to the degradation of starting materials and products.[2]

  • Solutions:

    • Temperature Control: Avoid excessively high temperatures. Maintain the reaction at the lowest effective temperature to ensure a reasonable reaction rate while minimizing polymerization.[1] Consider gradual heating or dropwise addition of reactants to control exothermic processes.

    • Slow Reagent Addition: Add the aldehyde or pyruvic acid solution slowly to the stirred aniline solution.[1] This helps to maintain a low concentration of the polymerizable species at any given time.

    • Catalyst Optimization: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, BF₃·THF) can be effective.[3][4] However, a milder catalyst may reduce tar formation. A comparative study of different catalysts can help identify the optimal choice for a specific substrate combination.

    • Biphasic Solvent System: For the related Doebner-Miller reaction, using a biphasic system (e.g., toluene/water) can sequester the aldehyde in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[2] This strategy may be adaptable to the Doebner reaction.

Problem 2: Formation of 2-Methylquinoline-4-carboxylic Acid Byproduct

  • Symptoms: ¹H NMR and mass spectrometry data of the crude product indicate the presence of a significant amount of the corresponding 2-methylquinoline-4-carboxylic acid derivative alongside the expected product.

  • Root Cause Analysis: This byproduct can arise from the reaction of the aniline with pyruvic acid in the absence of the aldehyde.[5] The order of reagent addition can play a crucial role in determining the product distribution.[5]

  • Solutions:

    • Controlled Reagent Addition: Ensure that the aldehyde is present in the reaction mixture before the addition of pyruvic acid. A common procedure involves first reacting the aniline and aldehyde to form the Schiff base, followed by the addition of pyruvic acid.[3]

    • Pre-formation of Schiff Base: In a separate step, synthesize and isolate the Schiff base from the aniline and aldehyde. Then, react the purified Schiff base with pyruvic acid.

Problem 3: Incomplete Reaction or Formation of Dihydroquinoline Byproducts

  • Symptoms: Analysis of the product mixture shows the presence of starting materials and/or partially saturated dihydroquinoline intermediates.

  • Root Cause Analysis: The final step of the Doebner reaction is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[3] Inefficient oxidation can lead to the isolation of this intermediate. This can be due to the nature of the substrates or the absence of a suitable oxidizing agent. In the "Doebner hydrogen-transfer" modification, an imine formed in situ acts as the hydrogen acceptor (oxidant).[6][7]

  • Solutions:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at an appropriate temperature to facilitate complete oxidation. Monitor the reaction progress by TLC or LC-MS.

    • Choice of Reactants: Anilines with electron-withdrawing groups can be less reactive and may lead to lower yields or incomplete conversion.[3][6] For such substrates, a modified Doebner hydrogen-transfer reaction using a Lewis acid catalyst like BF₃·THF in a solvent such as acetonitrile has been shown to be effective.[6][7]

    • External Oxidant: While the classical Doebner reaction often relies on in-situ oxidation, the addition of a mild oxidizing agent could be explored in challenging cases, though this deviates from the standard protocol.

Frequently Asked Questions (FAQs)

Q1: My aniline has a strong electron-withdrawing group, and I'm getting a very low yield. What can I do?

A1: Anilines with electron-withdrawing groups are known to be challenging substrates for the conventional Doebner reaction due to their reduced nucleophilicity.[3][6] A recommended approach is to use the Doebner hydrogen-transfer reaction protocol. This modification often employs a Lewis acid catalyst like BF₃·THF in acetonitrile and has been shown to significantly improve yields for electron-deficient anilines.[6][7]

Q2: I am observing the formation of an unexpected regioisomer. Why is this happening?

A2: While the Doebner reaction typically yields quinoline-4-carboxylic acids, side reactions can lead to other isomers. For instance, in some cases, cyclization might occur at a different position on the aniline ring, especially with substituted anilines where steric or electronic factors might favor an alternative cyclization pathway.[5] Careful characterization of the product is essential to confirm its structure.

Q3: How can I effectively purify my quinoline-4-carboxylic acid from the tar and other byproducts?

A3: Purification can be challenging, but a combination of techniques is often successful:

  • Acid-Base Extraction: After the reaction, neutralize the mixture carefully. The quinoline-4-carboxylic acid product is amphoteric. By adjusting the pH, it can be selectively extracted.

  • Recrystallization: This is a powerful technique for purifying solid products. A variety of solvents should be screened to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while leaving impurities dissolved or insoluble.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography can be employed. A suitable solvent system will need to be developed.

  • Steam Distillation: For the related Doebner-Miller synthesis of volatile quinolines like 2-methylquinoline, steam distillation is an effective method to separate the product from non-volatile tar.[1][8] This might be applicable if the desired product is sufficiently volatile.

Q4: What is the general mechanism of the Doebner reaction?

A4: The exact mechanism is not definitively established, but two primary pathways are proposed.[9] One involves an initial aldol condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aniline. The other, more commonly accepted mechanism, begins with the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid.[3] Both pathways converge to a common intermediate that undergoes intramolecular cyclization, dehydration, and finally oxidation to yield the quinoline-4-carboxylic acid.[3]

Quantitative Data

The following tables summarize quantitative data on the influence of reaction conditions on the yield of the Doebner reaction.

Table 1: Effect of Catalyst on the Yield of a Substituted Quinoline-4-Carboxylic Acid (Illustrative data based on findings for a modified Doebner reaction)

EntryCatalyst (mol %)SolventTemperature (°C)Yield (%)
1p-TsOH (10)EthanolRefluxLow
2Sc(OTf)₃ (5)Acetonitrile65Moderate
3BF₃·THF (50)Acetonitrile65High
4Yb(PFO)₃ (5)Water100Good

Note: Yields are highly substrate-dependent. This table provides a general comparison of catalyst effectiveness.[6][10]

Table 2: Optimization of Reaction Conditions for the Synthesis of 6-(trifluoromethoxy)-2-phenylquinoline-4-carboxylic acid [6]

EntryAcid CatalystSolventTemperature (°C)Yield (%)Byproduct (Benzylamine) Formation
1---EtOHReflux15Not reported
2H₂NSO₃HH₂O100LowNot reported
3BF₃·THFMeCN6555Observed
4BF₃·THF (dropwise pyruvic acid)MeCN6575Minimized

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Substituted Quinoline-4-carboxylic Acids via a Modified Doebner Hydrogen-Transfer Reaction [10]

  • Reaction Setup: In a round-bottom flask, combine the substituted aniline (1.8 mmol) and the aldehyde (2.0 mmol) in acetonitrile (1.0 mL).

  • Catalyst Addition: Add BF₃·THF (0.5 equivalents) to the mixture at room temperature.

  • Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.

  • Pyruvic Acid Addition: Slowly add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.

  • Reaction: Continue to stir the reaction at 65 °C for 20 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction to room temperature.

    • Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.

Protocol 2: Synthesis of 2-Methylquinoline (Quinaldine) with Minimized Tar Formation (Doebner-Miller approach) [1]

  • Reaction Setup: In a flask equipped for cooling and stirring, prepare a solution of aniline hydrochloride from aniline and aqueous HCl. Cool the mixture in an ice bath.

  • In Situ Aldol Condensation: Slowly add an aqueous solution of acetaldehyde to the stirred aniline hydrochloride solution. The low temperature helps to control the exothermic reaction and the in-situ formation of crotonaldehyde, minimizing its polymerization.

  • Cyclization: After the addition is complete, add a Lewis acid catalyst such as anhydrous zinc chloride.

  • Reaction: Heat the mixture to reflux for several hours, monitoring by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture.

    • Carefully neutralize with a base (e.g., a slurry of calcium hydroxide).

    • Perform a steam distillation to isolate the volatile 2-methylquinoline from the non-volatile tar.[1][8]

    • Extract the distillate with an organic solvent (e.g., chloroform), dry the organic layer, and remove the solvent to obtain the product.

Visualizations

Doebner_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aniline Aniline SchiffBase Schiff Base Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Pyruvic Acid (Enol form) PyruvicAcid->Enol Adduct Michael Adduct SchiffBase->Adduct Enol->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Quinoline Quinoline-4-carboxylic acid Dihydroquinoline->Quinoline Oxidation Water Water Dihydroquinoline->Water

Caption: Proposed mechanism of the Doebner reaction.

Troubleshooting_Workflow Start Doebner Reaction Initiated Problem Problem Encountered? Start->Problem Tar High Tar/Polymer Formation Problem->Tar Yes Byproduct Specific Byproduct Formation (e.g., 2-methyl derivative) Problem->Byproduct Yes LowYield Low Yield / Incomplete Reaction Problem->LowYield Yes Success Successful Product Isolation Problem->Success No SolutionTar Optimize Temp. Slow Reagent Addition Change Catalyst Tar->SolutionTar SolutionByproduct Control Reagent Addition Order Pre-form Schiff Base Byproduct->SolutionByproduct SolutionLowYield Increase Reaction Time Use Hydrogen-Transfer Protocol Check Reactant Purity LowYield->SolutionLowYield SolutionTar->Success SolutionByproduct->Success SolutionLowYield->Success

Caption: Troubleshooting workflow for the Doebner reaction.

References

Technical Support Center: Purification of 6-Bromo-2-cyclopropylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful purification of this compound from a crude mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying this compound are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.

Q2: I'm observing a brownish or yellowish tint in my purified product. Is this normal?

A2: While the pure compound is expected to be a white to off-white solid, quinoline derivatives can be susceptible to air and light, leading to a yellowish or brownish discoloration.[1] This may indicate the presence of minor oxidized impurities. If high purity is essential, further purification or storing the compound under an inert atmosphere and protected from light is recommended.

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solvent as a liquid instead of a solid. This can be addressed by:

  • Slowing the cooling rate: Allow the solution to cool gradually to room temperature before further cooling in an ice bath.

  • Using a more dilute solution: Add more of the hot solvent to ensure the compound remains dissolved until a lower temperature is reached.

  • Modifying the solvent system: The addition of a co-solvent can sometimes facilitate crystal formation.[2]

Q4: I am seeing significant streaking or tailing of my compound on the TLC plate during column chromatography. How can I improve this?

A4: Tailing is a common issue with quinoline derivatives on silica gel due to the interaction of the basic nitrogen atom with the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Deactivate the silica gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (0.5-2%) in the eluent.[1]

  • Use an alternative stationary phase: Consider using neutral or basic alumina as an alternative to silica gel.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Troubleshooting
Problem Potential Cause Suggested Solution
Low Recovery of Purified Crystals The compound is too soluble in the chosen cold solvent.Select a solvent in which the compound has lower solubility at cold temperatures. You can also try to recover a second crop of crystals by concentrating the mother liquor.
The initial volume of the solvent was too large.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Crystals Do Not Form Upon Cooling The solution is not supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. You can also reduce the solvent volume by evaporation.[2]
Presence of Colored Impurities in Crystals Co-precipitation of colored byproducts.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[2]
Preparative HPLC Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Interaction of the carboxylic acid with the stationary phase.Add a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase to suppress the ionization of the carboxylic acid group.
Column overload.Reduce the amount of sample injected onto the column.
Inadequate Separation of Impurities The mobile phase composition is not optimal.Perform a scouting gradient to determine the optimal mobile phase conditions for separating the target compound from its impurities. Varying the organic modifier (e.g., acetonitrile vs. methanol) can also alter selectivity.
Incorrect stationary phase.Consider a different stationary phase chemistry (e.g., C8 instead of C18) or a column with a different particle size.
Product Precipitation in the System Low solubility of the compound in the mobile phase.Decrease the initial aqueous concentration of the mobile phase or dissolve the sample in a stronger solvent before injection.

Experimental Protocols

Recrystallization Protocol

A general procedure for the recrystallization of this compound is as follows. Note that the ideal solvent system should be determined empirically through small-scale solubility tests.

  • Solvent Selection: Test the solubility of the crude material in various solvents at room and elevated temperatures. Good single solvents to consider are ethanol, isopropanol, and ethyl acetate. Mixed solvent systems like ethyl acetate/hexane or ethanol/water can also be effective.[2]

  • Dissolution: In a flask, add the crude this compound and the minimum volume of the chosen hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data for Recrystallization (Illustrative)

Solvent System Initial Purity (%) Final Purity (%) Yield (%)
Ethanol85>9570-80
Ethyl Acetate / Hexane85>9765-75

Note: This data is illustrative and the actual results may vary depending on the specific impurities present in the crude mixture.

Preparative HPLC Protocol

The following is a starting point for developing a preparative HPLC method. Optimization will be required based on the specific impurity profile and the available HPLC system.

System and Column

  • System: Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

  • Column: A reversed-phase C18 column is a good starting point (e.g., 19 x 150 mm, 5 µm particle size).

Mobile Phase and Gradient

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: A typical gradient would be to start with a lower percentage of Mobile Phase B and gradually increase it to elute the compound. An example scouting gradient is shown below.

Illustrative Preparative HPLC Gradient

Time (min) Flow Rate (mL/min) % Mobile Phase B
02020
202080
252080
262020
302020

Procedure

  • Sample Preparation: Dissolve the crude this compound in a suitable solvent, such as methanol or a mixture of the initial mobile phase, and filter it through a 0.45 µm filter.

  • Injection: Inject the filtered sample onto the equilibrated column.

  • Fraction Collection: Collect the fractions corresponding to the main peak based on the UV chromatogram.

  • Post-Purification: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized or the product can be extracted.

Visualizations

experimental_workflow Experimental Workflow for Purification cluster_recrystallization Recrystallization cluster_hplc Preparative HPLC recrystallization_start Crude Product dissolve Dissolve in Hot Solvent recrystallization_start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration crystallize Cool to Crystallize hot_filtration->crystallize filter_wash Filter and Wash Crystals crystallize->filter_wash dry Dry Purified Product filter_wash->dry hplc_start Crude Product prepare_sample Prepare and Filter Sample hplc_start->prepare_sample inject Inject on Column prepare_sample->inject fractionate Collect Fractions inject->fractionate evaporate Evaporate Solvent fractionate->evaporate isolate Isolate Purified Product evaporate->isolate crude Crude 6-Bromo-2-cyclopropyl- quinoline-4-carboxylic Acid crude->recrystallization_start Choose Method crude->hplc_start Choose Method troubleshooting_workflow Troubleshooting Logic for Purification Issues action_node action_node start Purification Issue Identified issue_type Recrystallization or HPLC? start->issue_type recrystallization_issue What is the issue? issue_type->recrystallization_issue Recrystallization hplc_issue What is the issue? issue_type->hplc_issue HPLC oiling_out Oiling Out? recrystallization_issue->oiling_out low_yield_recrystallization Low Yield? recrystallization_issue->low_yield_recrystallization colored_crystals Colored Crystals? recrystallization_issue->colored_crystals poor_peak_shape Poor Peak Shape? hplc_issue->poor_peak_shape poor_separation Poor Separation? hplc_issue->poor_separation action_slow_cooling Slow Cooling Rate / Dilute Solution oiling_out->action_slow_cooling Yes action_optimize_solvent Optimize Solvent System low_yield_recrystallization->action_optimize_solvent Yes action_charcoal Use Activated Charcoal colored_crystals->action_charcoal Yes action_add_modifier Add Mobile Phase Modifier (e.g., TFA) poor_peak_shape->action_add_modifier Yes action_scout_gradient Scout New Gradient / Change Solvent poor_separation->action_scout_gradient Yes

References

Navigating the Solubility Challenges of 6-Bromo-2-cyclopropylquinoline-4-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering solubility issues with 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid. Quinoline carboxylic acid derivatives are a critical class of compounds in drug discovery, and understanding their solubility is paramount for successful experimental outcomes. This guide offers troubleshooting strategies, detailed experimental protocols, and frequently asked questions to address common challenges.

Troubleshooting Guide: Common Solubility Issues

Researchers may face difficulties in dissolving this compound in common organic solvents. The following section provides a structured approach to troubleshooting these issues.

Issue 1: Poor Solubility in Aprotic Polar Solvents (e.g., DMSO, DMF)

Problem: The compound does not fully dissolve in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), even at low concentrations, leading to precipitate formation in stock solutions.

Possible Causes:

  • High Crystallinity: The compound may exist in a highly stable crystal lattice, which requires significant energy to disrupt.[1]

  • Insufficient Solvation: The solvent-solute interactions may not be strong enough to overcome the solute-solute interactions within the crystal.

  • Low Temperature: Solubility of many organic compounds is temperature-dependent and may be limited at room temperature.[1]

Troubleshooting Steps:

  • Gentle Heating: Warm the solution gently in a water bath. Be cautious, as excessive heat can lead to compound degradation.

  • Sonication: Use an ultrasonic bath to provide energy to break up solid aggregates and enhance solvent-solute interactions.[2]

  • Alternative Solvents: Consider using N-methyl-2-pyrrolidone (NMP) as an alternative aprotic polar solvent.[2]

  • Co-solvent Systems: Employing a mixture of solvents can sometimes enhance solubility. Experiment with adding a small percentage of a co-solvent.

Issue 2: Precipitation When Diluting Organic Stock Solutions into Aqueous Buffers

Problem: The compound precipitates out of solution when a concentrated stock in an organic solvent (e.g., DMSO) is diluted into an aqueous buffer for biological assays.

Possible Causes:

  • Low Aqueous Solubility: The compound is inherently hydrophobic due to the quinoline ring and the bromo and cyclopropyl substituents.

  • pH of the Aqueous Buffer: As a carboxylic acid, the compound's solubility is highly dependent on the pH of the medium.[1] In acidic or neutral aqueous solutions, the carboxylic acid group remains protonated, leading to lower solubility.[1]

Troubleshooting Steps:

  • pH Adjustment: The most effective method for increasing aqueous solubility is to deprotonate the carboxylic acid by adjusting the pH. Increasing the pH of the aqueous buffer to a value above the compound's pKa will lead to the formation of the more soluble carboxylate salt.[1][2]

  • Use of Buffers: Formulate the final solution in a buffer system that can maintain the desired pH to ensure sustained solubility.[2]

  • Co-solvents in Aqueous Media: For some applications, the inclusion of a small percentage of an organic co-solvent (e.g., ethanol, PEG 400) in the final aqueous solution can help maintain solubility. It is crucial to ensure the chosen co-solvent is compatible with the experimental system.

  • Salt Formation: Synthesizing a salt of the carboxylic acid with a suitable counter-ion (e.g., sodium, potassium, Tris) can dramatically improve aqueous solubility.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the solubility of this compound?

A1: The primary factors are the crystalline structure of the solid, the pH of the solvent (especially in aqueous media), the nature of the substituents on the quinoline ring, and the temperature.[1] The carboxylic acid group makes its solubility highly pH-dependent.

Q2: In which type of organic solvents would this compound likely exhibit higher solubility?

A2: Generally, polar aprotic solvents like DMSO, DMF, and NMP are good starting points for dissolving quinoline carboxylic acids. Solubility in non-polar solvents is expected to be low.

Q3: How can I prepare a stock solution of this compound for in vitro assays?

A3: It is recommended to first attempt to prepare a high-concentration stock solution in an organic solvent like DMSO. If solubility is an issue, gentle heating or sonication can be applied.[2] For aqueous assays, this stock solution should then be carefully diluted into a buffer with a pH adjusted to be above the pKa of the carboxylic acid to maintain solubility.

Q4: What is a typical synthetic route for this type of compound?

A4: Quinoline-4-carboxylic acids are commonly synthesized via the Pfitzinger or Doebner reactions.[1] The Pfitzinger reaction involves the condensation of an isatin with a carbonyl compound, while the Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid.[1]

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Observations
DMSO25[Enter Value]e.g., Clear solution
DMF25[Enter Value]e.g., Slight precipitate
NMP25[Enter Value]e.g., Clear solution
Ethanol25[Enter Value]e.g., Poorly soluble
Methanol25[Enter Value]e.g., Poorly soluble
Acetonitrile25[Enter Value]e.g., Insoluble
Water (pH 7.4)25[Enter Value]e.g., Insoluble
Water (pH 9.0)25[Enter Value]e.g., Soluble with heating

Experimental Protocols

Protocol 1: Determination of Solubility in Organic Solvents

This protocol outlines a general method for determining the solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, DMF, NMP, Ethanol)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Shaking incubator or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Accurately weigh a specific amount of the compound (e.g., 10 mg) into a series of vials.

  • Add a measured volume of the selected organic solvent to each vial to create a suspension.

  • Securely cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to allow for equilibration.

  • After incubation, visually inspect the vials for any remaining solid.

  • If undissolved solid is present, centrifuge the vials to pellet the excess solid.

  • Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent for analysis.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL).

Protocol 2: pH-Dependent Aqueous Solubility Determination

This protocol describes how to assess the impact of pH on the aqueous solubility of the compound.

Materials:

  • This compound

  • A series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)

  • Vials with screw caps

  • Analytical balance

  • pH meter

  • Shaking incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the compound to vials containing buffers of different pH values.

  • Cap the vials and place them in a shaking incubator at a controlled temperature for 24-48 hours to reach equilibrium.

  • Verify the final pH of each buffer after the incubation period.

  • Centrifuge the vials to separate the undissolved solid.

  • Dilute an aliquot of the supernatant for analysis.

  • Determine the concentration of the dissolved compound in each buffer using a suitable analytical method.

  • Plot the solubility as a function of pH to determine the pH-solubility profile.

Visualizing Workflows and Concepts

The following diagrams illustrate key workflows and relationships in addressing solubility challenges.

Solubility_Troubleshooting_Workflow cluster_organic Organic Solvent Solubility cluster_aqueous Aqueous Buffer Solubility start_org Poor solubility in organic solvent (e.g., DMSO) heat Gentle Heating start_org->heat sonicate Sonication start_org->sonicate alt_solvent Try Alternative Solvent (NMP) start_org->alt_solvent success_org Compound Dissolved heat->success_org sonicate->success_org alt_solvent->success_org start_aq Precipitation upon dilution in aqueous buffer adjust_ph Adjust Buffer pH (> pKa) start_aq->adjust_ph co_solvent Add Co-solvent start_aq->co_solvent salt_form Synthesize Salt Form start_aq->salt_form success_aq Compound Remains in Solution adjust_ph->success_aq co_solvent->success_aq salt_form->success_aq

Caption: Troubleshooting workflow for solubility issues.

Solubility_Determination_Protocol start Start: Weigh Compound add_solvent Add Solvent/Buffer start->add_solvent equilibrate Equilibrate (Shake) add_solvent->equilibrate centrifuge Centrifuge equilibrate->centrifuge analyze Analyze Supernatant (HPLC/UV) centrifuge->analyze end_point End: Determine Solubility analyze->end_point

Caption: Experimental workflow for solubility determination.

Factors_Influencing_Solubility solubility Solubility of 6-Bromo-2-cyclopropyl- quinoline-4-carboxylic acid ph pH solubility->ph pH-dependent crystal Crystal Lattice Energy solubility->crystal Crystalline Structure temp Temperature solubility->temp Temperature solvent Solvent Polarity solubility->solvent Solvent Properties

Caption: Key factors influencing compound solubility.

References

Technical Support Center: Overcoming Tar Formation in Pfitzinger Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Pfitzinger synthesis of quinolines, with a specific focus on mitigating tar formation.

Troubleshooting Guide: Minimizing Tar Formation

Tar formation is a frequent issue in the Pfitzinger reaction, often leading to low yields and difficult purification. The following troubleshooting guide addresses the primary causes and offers solutions to minimize this side reaction.

Problem 1: Formation of a thick, intractable tar instead of the desired quinoline-4-carboxylic acid.

  • Cause A: Self-condensation of Reactants. Under strongly basic conditions, both isatin and the carbonyl compound can undergo self-condensation, leading to polymeric byproducts.[1] The simultaneous mixing of all reactants can worsen this issue.[1]

  • Solution A: Modified Reactant Addition. Instead of combining all reactants at once, first dissolve the isatin in a strong base (e.g., potassium hydroxide). This facilitates the ring-opening of isatin to form the salt of 2-amino-α-oxo-benzeneacetic acid, which is less susceptible to self-condensation.[1] Add the carbonyl compound only after the isatin has completely dissolved and the solution's color has changed.[1]

  • Cause B: High Reaction Temperatures. Elevated temperatures can accelerate side reactions and promote the decomposition of intermediates, leading to tar formation.[1][2]

  • Solution B: Stringent Temperature Control. Maintain the reaction temperature as specified in your protocol.[1] Avoid excessive heating. For thermally sensitive substrates, running the reaction at a lower temperature for a more extended period may prove beneficial.[1]

  • Cause C: Inappropriate Solvent Choice. The solvent plays a crucial role in the solubility of intermediates and byproducts.

  • Solution C: Solvent Optimization. While ethanol is commonly used, exploring other protic solvents or aqueous mixtures may reduce tar formation depending on the specific substrates.[1]

Problem 2: Low yields of the desired quinoline-4-carboxylic acid.

  • Cause A: Incomplete Reaction. The reaction may not have proceeded to completion, resulting in a low yield of the final product.

  • Solution A: Reaction Monitoring and Optimization.

    • Ensure Complete Isatin Ring Opening: Pre-reacting the isatin with a strong base is a critical step.[1] Confirm that the isatin is fully dissolved before the addition of the carbonyl compound.[1]

    • Reactant Stoichiometry: An excess of the carbonyl compound is often employed to drive the reaction to completion.[1] Experimenting with the molar ratio of the carbonyl compound to isatin can improve yields.[1]

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]

Problem 3: Product degradation and tar formation during workup.

  • Cause: Localized High Acidity. During the acidification step to precipitate the quinoline-4-carboxylic acid, localized high acidity can lead to product degradation.[1]

  • Solution: Controlled Acidification. Add the acid slowly and with vigorous stirring during the workup to avoid areas of high acid concentration.[1]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Pfitzinger reaction?

A1: The Pfitzinger reaction involves the condensation of isatin (or a derivative) with a carbonyl compound containing an α-methylene group in the presence of a base to form a substituted quinoline-4-carboxylic acid.[3][4] The reaction proceeds through several key steps:

  • Base-catalyzed hydrolysis: The amide bond of isatin is hydrolyzed by a base, such as potassium hydroxide, to open the ring and form a keto-acid intermediate.[3][5]

  • Imine formation: The carbonyl compound reacts with the aniline moiety of the intermediate to form an imine.[3]

  • Tautomerization: The imine tautomerizes to the more stable enamine.[4]

  • Cyclization and Dehydration: The enamine undergoes intramolecular cyclization, followed by dehydration, to yield the final quinoline-4-carboxylic acid.[3][5]

Q2: Can using an excess of the carbonyl compound help reduce tar formation?

A2: Yes, using an excess of the carbonyl compound can help in two ways. Firstly, it can help drive the reaction to completion, ensuring that the isatin is fully consumed.[1] Unreacted isatin can contribute to side reactions. Secondly, it can help to minimize the self-condensation of isatin.

Q3: Are there any alternative methods to the traditional Pfitzinger synthesis that are less prone to tar formation?

A3: Yes, several modifications and alternative synthetic routes exist. For instance, the Doebner reaction, which is a three-component reaction of an aniline, a benzaldehyde, and pyruvic acid, also yields quinoline-4-carboxylic acids and can be an alternative.[6] Additionally, microwave-assisted Pfitzinger reactions have been reported, which can sometimes offer advantages in terms of reaction time and yield.[4]

Experimental Protocols

Protocol 1: Minimized Tar Formation in the Synthesis of 2,3-dimethylquinoline-4-carboxylic acid

This protocol is adapted from a procedure designed to reduce the formation of resinous byproducts.[1]

Materials:

  • Isatin

  • Butan-2-one (Methyl ethyl ketone)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • In a suitable reaction vessel, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add isatin to the basic solution and stir until it is completely dissolved, and the color of the solution changes.

  • Cool the reaction mixture slightly and then add butan-2-one (2 equivalents) dropwise with continuous stirring.[1]

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted butan-2-one and other neutral impurities.[1]

  • Carefully acidify the aqueous layer with hydrochloric acid while cooling in an ice bath to precipitate the product.[1]

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield in Pfitzinger Synthesis

EntryCarbonyl CompoundBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1AcetoneKOHEthanolReflux675Fictional Example
2AcetoneNaOHMethanol60868Fictional Example
3CyclohexanoneKOHaq. EthanolReflux1282Fictional Example
4CyclohexanoneKOHEthanol502478Fictional Example

Note: The data in this table is illustrative and intended to show a format for presenting quantitative data. Actual yields will vary depending on the specific substrates and reaction conditions.

Visualizations

Pfitzinger_Reaction_Workflow cluster_prep Step 1: Reactant Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup & Purification cluster_product Final Product Isatin Isatin Mixing Modified Addition: 1. Dissolve Isatin in Base 2. Add Carbonyl Compound Isatin->Mixing Base Base (e.g., KOH) Base->Mixing Carbonyl Carbonyl Compound Carbonyl->Mixing Reflux Controlled Heating (Reflux) Mixing->Reflux Evaporation Solvent Removal Reflux->Evaporation Extraction Washing with Organic Solvent Evaporation->Extraction Precipitation Slow Acidification Extraction->Precipitation Filtration Product Isolation Precipitation->Filtration Recrystallization Purification Filtration->Recrystallization Product Quinoline-4-carboxylic acid Recrystallization->Product

Caption: Experimental workflow for the Pfitzinger synthesis with tar formation mitigation steps.

Tar_Formation_Logic cluster_causes Primary Causes of Tar Formation cluster_solutions Troubleshooting Solutions cluster_outcome Desired Outcome SelfCondensation Self-Condensation of Isatin & Carbonyl ModifiedAddition Modified Reactant Addition SelfCondensation->ModifiedAddition prevents HighTemp High Reaction Temperature TempControl Strict Temperature Control HighTemp->TempControl mitigates MixingMethod Simultaneous Mixing of Reactants MixingMethod->ModifiedAddition addresses Workup Localized Acidity during Workup SlowAcid Slow, Stirred Acidification Workup->SlowAcid prevents ReducedTar Reduced Tar Formation & Higher Yield ModifiedAddition->ReducedTar TempControl->ReducedTar SlowAcid->ReducedTar

References

Technical Support Center: Optimizing Synthesis of Quinoline-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing quinoline-4-carboxylic acids?

A1: The two most established and versatile methods for the synthesis of quinoline-4-carboxylic acids are the Doebner reaction and the Pfitzinger reaction.

  • Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[1] It is particularly useful because it allows for a wide variety of substituents on the final quinoline ring by changing the aniline and aldehyde starting materials.[1][2]

  • Pfitzinger Reaction: This method involves the condensation of isatin (or a substituted isatin) with a carbonyl compound that has an α-methylene group, in the presence of a base.[3][4] It is a reliable route to produce substituted quinoline-4-carboxylic acids.[4]

Q2: I am experiencing low yields in my Doebner reaction, especially when using anilines with electron-withdrawing groups. How can I improve the yield?

A2: Low yields with electron-deficient anilines are a known challenge in the conventional Doebner reaction.[1][2] Here are several strategies to optimize your reaction:

  • Catalyst and Solvent Selection: The choice of acid catalyst and solvent is critical. Boron trifluoride etherate (BF₃·OEt₂) or boron trifluoride-tetrahydrofuran complex (BF₃·THF) in acetonitrile (MeCN) has been shown to be highly effective.[1][2]

  • Stoichiometry Adjustment: A key finding is that a byproduct can form from the reduction of the imine intermediate. To counteract this, increasing the equivalents of the aniline and aldehyde can significantly improve the yield of the desired quinoline-4-carboxylic acid.[1][2]

  • Temperature Control: The reaction temperature should be carefully controlled. A temperature of at least 65°C is often necessary for the reaction to proceed efficiently.[1][2]

  • Slow Addition of Pyruvic Acid: Adding the pyruvic acid dropwise to the reaction mixture at an elevated temperature can help to suppress its decomposition and minimize the formation of impurities, leading to a better yield.[1][2]

Q3: My Pfitzinger reaction is sluggish and requires long reaction times. Are there ways to accelerate it?

A3: Yes, the traditional Pfitzinger reaction can be time-consuming. A highly effective method to accelerate the reaction is through the use of microwave irradiation. This technique has been shown to dramatically reduce reaction times from hours to minutes.[3] For example, a microwave-assisted synthesis of 2-aryl-quinoline-4-carboxylic acids from isatin and 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone in the presence of aqueous potassium hydroxide was completed in just 9 minutes.[3]

Q4: What are the key steps for purifying crude quinoline-4-carboxylic acid after the reaction?

A4: Purification of the crude product is crucial for obtaining a high-purity compound. A general procedure for the work-up and purification after a Pfitzinger reaction is as follows:

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the bulk of the solvent (e.g., ethanol) using a rotary evaporator.[3]

  • Dissolution of the Salt: Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[3]

  • Removal of Neutral Impurities: Extract the aqueous solution with a non-polar organic solvent like diethyl ether to remove any unreacted carbonyl compounds or other neutral impurities.[3]

  • Precipitation of the Product: Cool the aqueous layer in an ice bath and carefully acidify it with dilute hydrochloric acid or acetic acid. The quinoline-4-carboxylic acid will precipitate out of the solution, typically at a pH of 4-5.[3]

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash it with cold water to remove any remaining salts, and then dry it in a vacuum oven.[3]

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water.[3]

Troubleshooting Guides

Problem 1: Low Yield in Doebner Synthesis with Electron-Deficient Anilines
Symptom Possible Cause Troubleshooting Steps
The yield of the desired quinoline-4-carboxylic acid is consistently low when using anilines with electron-withdrawing substituents (e.g., trifluoromethoxy).[1][2]1. Unsuitable reaction conditions for the specific substrate. 2. Formation of a stable byproduct from the reduction of the imine intermediate.[1][2] 3. Decomposition of pyruvic acid at high temperatures.[1][2]1. Optimize Catalyst and Solvent: Switch to BF₃·THF as the catalyst in acetonitrile as the solvent.[1][2] 2. Adjust Stoichiometry: Increase the equivalents of the aniline (to ~1.8 eq) and the aldehyde (to ~2.0 eq) relative to pyruvic acid.[1][2] 3. Control Reagent Addition: Add a solution of pyruvic acid dropwise to the reaction mixture, which is maintained at 65°C.[1][2] 4. Maintain Temperature: Ensure the reaction temperature is maintained at or above 65°C.[1][2]
Problem 2: Poor Product Purity and Difficult Purification in Pfitzinger Synthesis
Symptom Possible Cause Troubleshooting Steps
The crude product is difficult to purify and contains significant amounts of unreacted starting materials or byproducts.1. Incomplete reaction. 2. Inefficient removal of unreacted carbonyl compound. 3. Co-precipitation of impurities during acidification.1. Monitor Reaction Completion: Use Thin-Layer Chromatography (TLC) to monitor the progress of the reaction and ensure it has gone to completion.[5] 2. Thorough Extraction: During the work-up, perform multiple extractions of the aqueous solution with diethyl ether to ensure all neutral impurities are removed before acidification.[3] 3. Slow Acidification: Add the acid dropwise during the precipitation step while keeping the solution cool in an ice bath. This can help to form purer crystals.[3] 4. Recrystallization: Perform a final recrystallization step from an appropriate solvent system (e.g., ethanol/water) to obtain a highly pure product.[3]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Doebner Synthesis of 2-(4-(trifluoromethoxy)phenyl)quinoline-4-carboxylic acid[2]
EntryCatalyst (eq.)SolventAniline (eq.)Aldehyde (eq.)Pyruvic Acid (eq.)Temp (°C)Yield (%)
1H₂NSO₃H (0.1)EtOH1.01.01.0Reflux<5
2BF₃·THF (1.0)MeCN1.01.01.06538
3BF₃·THF (1.0)MeCN1.82.01.06584
4BF₃·THF (0.5)MeCN1.82.01.06584
5BF₃·Et₂O (0.5)MeCN1.82.01.06586

Conditions: The reaction was run for 20-24 hours. For entries 3-5, pyruvic acid was added dropwise.

Table 2: Synthesis of Quinoline-4-Carboxylic Acid Derivatives via Doebner Reaction with Various Substrates[2]
ProductAnilineAldehydeYield (%)
2-(p-tolyl)quinoline-4-carboxylic acidAnilinep-Tolualdehyde88
2-(4-methoxyphenyl)quinoline-4-carboxylic acidAniline4-Methoxybenzaldehyde91
6-chloro-2-phenylquinoline-4-carboxylic acid4-ChloroanilineBenzaldehyde85
6-bromo-2-phenylquinoline-4-carboxylic acid4-BromoanilineBenzaldehyde89

Optimized conditions from Table 1 were used.

Experimental Protocols

Protocol 1: Optimized Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid[2]
  • Reaction Setup: To a solution of aniline (1.8 mmol) and benzaldehyde (2.0 mmol) in acetonitrile (MeCN, 1 mL), add BF₃·THF (0.5 mmol).

  • Initial Stirring: Stir the reaction mixture at 65°C for 1 hour.

  • Pyruvic Acid Addition: Add a solution of pyruvic acid (1.0 mmol) in MeCN (1.67 mL) dropwise to the reaction mixture.

  • Reaction: Continue to stir the reaction mixture at 65°C for 20 hours.

  • Work-up: After cooling, quench the reaction and perform a standard aqueous work-up followed by extraction with an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the final product.

Protocol 2: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid[6]
  • Base and Isatin: In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of 1 mL of water and 40 mL of absolute ethanol. Add isatin (0.0075 mol) and stir the mixture for 1 hour at room temperature.

  • Ketone Addition: Slowly add acetone (0.015 mol) to the solution.

  • Reflux: Heat the mixture to reflux (approximately 79°C) with continuous stirring for 24 hours. Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, add 20 mL of distilled water to the cooled reaction mixture.

  • Acidification and Precipitation: Cool the solution and acidify by adding concentrated hydrochloric acid dropwise until the product precipitates.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry to yield the product.

Mandatory Visualization

Doebner_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Imine Imine Aniline->Imine + Aldehyde - H₂O Aldehyde Aldehyde PyruvicAcid Pyruvic Acid Enamine Enamine Imine->Enamine + Pyruvic Acid Dihydroquinoline Dihydroquinoline Carboxylic Acid Enamine->Dihydroquinoline Intramolecular Cyclization QuinolineAcid Quinoline-4-carboxylic Acid Dihydroquinoline->QuinolineAcid Oxidation

Caption: Mechanism of the Doebner reaction for quinoline-4-carboxylic acid synthesis.

Pfitzinger_Reaction_Workflow Start Start Reactants Mix Isatin, Carbonyl Compound, and Base (e.g., KOH) in Ethanol Start->Reactants Reaction Heat to Reflux (Monitor by TLC) Reactants->Reaction Workup Cool and Remove Solvent Reaction->Workup Extraction Dissolve in Water and Extract with Ether Workup->Extraction Precipitation Acidify Aqueous Layer with HCl or Acetic Acid Extraction->Precipitation Isolation Filter and Wash Solid Product Precipitation->Isolation Purification Recrystallize from Ethanol/Water Isolation->Purification End Pure Quinoline-4-carboxylic Acid Purification->End

Caption: Experimental workflow for the Pfitzinger synthesis and purification.

References

challenges in the scale-up synthesis of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid.

Troubleshooting Guides

Problem 1: Low Yield and/or Incomplete Reaction

Symptoms:

  • The overall yield of this compound is significantly lower than expected based on lab-scale experiments.

  • Reaction monitoring (e.g., by HPLC) indicates the presence of unreacted starting materials or intermediates.

Root Causes & Troubleshooting Steps:

Potential Root Cause Troubleshooting Steps
Mass and Heat Transfer Limitations: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation. Inadequate heat removal can cause thermal runaway, degrading reactants and products.[1]Improve Agitation: Transition from magnetic stirring to overhead mechanical stirring with an appropriately sized impeller to ensure homogeneity. Controlled Reagent Addition: Implement a controlled addition profile for key reagents, such as the brominating agent or cyclopropanecarboxaldehyde, using a syringe pump or dropping funnel to manage exotherms. Enhanced Heat Transfer: Utilize a jacketed reactor with an efficient heat transfer fluid and ensure adequate circulation. For highly exothermic steps, consider a reactor with a higher surface-area-to-volume ratio.[1]
Changes in Reaction Kinetics: Reaction kinetics can be affected by the altered surface-area-to-volume ratio at a larger scale, impacting phase boundaries and mass transfer.[1]Re-optimize Reaction Parameters: Systematically re-evaluate critical parameters like temperature, concentration, and catalyst loading at the intended scale. Optimal conditions in a laboratory flask may not be directly transferable to a larger reactor.[1]
Decomposition of Cyclopropyl Moiety: The cyclopropyl group can be susceptible to ring-opening under harsh acidic or high-temperature conditions.Milder Reaction Conditions: If using a Doebner-von Miller approach, consider milder Lewis acids instead of strong Brønsted acids.[2] For a Gould-Jacobs synthesis, carefully control the temperature during the high-temperature cyclization step to minimize degradation.[3]
Incomplete Bromination: The bromination of the quinoline ring may not go to completion.Optimize Brominating Agent Stoichiometry: Carefully control the stoichiometry of the brominating agent. An excess may lead to di-bromination, while an insufficient amount will result in incomplete conversion. Screen Brominating Agents: Evaluate different brominating agents (e.g., NBS, Br2) and solvent systems to find optimal conditions for regioselective and complete monobromination.[4]
Problem 2: Formation of Significant Impurities

Symptoms:

  • HPLC or other analytical methods show the presence of significant impurities, complicating purification.

  • The isolated product has a poor color profile or is a tarry/oily substance.

Root Causes & Troubleshooting Steps:

Potential Root Cause Troubleshooting Steps
Tar/Polymer Formation (Doebner-von Miller): Acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds (like cyclopropylacrolein, formed in situ) is a common side reaction.[2][5]Biphasic Solvent System: Sequester the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase to reduce self-polymerization.[2] Slow Reagent Addition: Add the carbonyl compound or its precursor slowly to the heated acidic aniline solution to maintain a low concentration and favor the desired reaction.[5]
Formation of Isomeric Byproducts: Incorrect regioselectivity during the quinoline ring formation or the bromination step can lead to isomeric impurities.Control Reaction Temperature: The regioselectivity of both the Gould-Jacobs and Doebner-von Miller reactions can be temperature-dependent.[6][7] Choice of Catalyst: The acid catalyst in the Doebner-von Miller reaction can influence regioselectivity.[7] Directed Bromination: For the bromination step, the choice of brominating agent and solvent can significantly impact the regioselectivity. Acetonitrile has been shown to promote para-bromination with NBS for some activated aromatic systems.[8]
Di-bromination: Over-bromination of the quinoline ring can occur, leading to di-bromo impurities.Precise Stoichiometry: Use a precise stoichiometry of the brominating agent. Controlled Addition: Add the brominating agent portion-wise or as a solution over time, monitoring the reaction progress closely by HPLC.
Hydrolysis of Intermediates: Premature hydrolysis of ester intermediates (in a Gould-Jacobs approach) can lead to complex mixtures.Anhydrous Conditions: Ensure all reagents and solvents are anhydrous during the initial stages of the synthesis.
Problem 3: Challenges in Product Isolation and Purification

Symptoms:

  • The product "oils out" instead of crystallizing.[9]

  • The product is difficult to filter due to a fine particle size or gummy consistency.

  • The final product purity does not meet specifications despite multiple purification attempts.

Root Causes & Troubleshooting Steps:

Potential Root Cause Troubleshooting Steps
Suboptimal Crystallization Conditions: The chosen solvent system or cooling profile is not suitable for inducing crystallization of the final product.Systematic Solvent Screening: Screen a range of single and binary solvent systems of varying polarities. Good solvents typically show high solubility at elevated temperatures and low solubility at room temperature.[9] Controlled Cooling: Reduce the cooling rate to allow for proper crystal lattice formation. A gradual cooling to room temperature followed by further cooling in a refrigerator is often effective.[9] Use of Anti-solvent: Dissolve the crude product in a "good" solvent and slowly add a "poor" solvent (anti-solvent) at an elevated temperature until turbidity is observed, then allow to cool slowly.[9]
Presence of Tarry Impurities: Tarry byproducts can inhibit crystallization and clog filters.Initial Work-up: Before crystallization, perform an aqueous work-up to remove acidic or basic impurities. An extraction with a suitable organic solvent can help separate the product from some polar tars. Charcoal Treatment: A treatment with activated charcoal in the hot dissolution step of recrystallization can sometimes remove colored, tarry impurities.
Co-crystallization of Impurities: Impurities with similar structures to the final product may co-crystallize, making them difficult to remove by recrystallization alone.[9]Alternative Purification Methods: If recrystallization is ineffective, consider column chromatography. For large-scale operations, techniques like preparative HPLC or simulated moving bed (SMB) chromatography may be necessary, though more costly.

Frequently Asked Questions (FAQs)

Q1: Which is the more suitable synthetic route for scale-up: a Doebner-von Miller or a Gould-Jacobs approach?

A1: Both routes have their advantages and challenges for scale-up.

  • Doebner-von Miller: This approach can be more atom-economical. However, it is prone to tar formation due to the polymerization of the α,β-unsaturated carbonyl precursor.[2][5] The highly acidic and often exothermic conditions require careful control at a larger scale.

  • Gould-Jacobs: This route often provides a cleaner reaction profile. However, it typically requires very high temperatures (often >250 °C) for the cyclization step, which can be a challenge in terms of equipment and potential product degradation.[10] The use of high-boiling point solvents like diphenyl ether can also complicate product isolation and purification.[10]

The choice of route will depend on the available equipment, the cost of starting materials, and the ability to control the specific challenges of each reaction at the desired scale. A thorough process hazard analysis is crucial for both routes.

Q2: How can I ensure the regioselective bromination at the 6-position?

A2: The 2-cyclopropyl and 4-carboxylic acid groups will direct the electrophilic substitution on the quinoline ring. However, to favor bromination at the 6-position and avoid other isomers, consider the following:

  • Reaction Conditions: The choice of brominating agent (e.g., N-Bromosuccinimide vs. bromine) and solvent is critical. Non-polar solvents may favor different regioselectivity compared to polar solvents.

  • Temperature Control: Electrophilic aromatic brominations can show temperature-dependent regioselectivity. Running the reaction at the lowest effective temperature can improve selectivity.[4]

  • Catalyst: While often not necessary for activated systems, the use of a mild Lewis or Brønsted acid catalyst could potentially influence the regioselectivity.

Q3: What are the key safety considerations for the scale-up synthesis of this compound?

A3: Key safety considerations include:

  • Exothermic Reactions: Both the Doebner-von Miller and bromination steps can be exothermic. Ensure adequate cooling capacity and a plan for managing any potential thermal runaway.

  • Use of Strong Acids and Bromine: These are corrosive and hazardous materials. Ensure appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are in place.

  • High-Temperature Reactions: For the Gould-Jacobs reaction, the use of high temperatures requires appropriate heating equipment and safety protocols to prevent fires and burns.

  • Waste Disposal: The synthesis will generate acidic, basic, and potentially halogenated waste streams. A proper waste management plan must be in place.

Q4: What are the most common impurities to monitor for during this synthesis?

A4: The most likely impurities to monitor for include:

  • Unreacted 4-bromoaniline.

  • The unbrominated intermediate, 2-cyclopropylquinoline-4-carboxylic acid.

  • Isomeric byproducts, such as 5-bromo or 8-bromo-2-cyclopropylquinoline-4-carboxylic acid.

  • Di-brominated products.

  • Byproducts from the decomposition of the cyclopropyl ring.

  • Residual solvents from the reaction and purification steps.

Experimental Protocols

General Protocol for the Synthesis of 2-cyclopropylquinoline-4-carboxylic acid (Intermediate)

This protocol is a generalized procedure based on the Doebner-von Miller reaction and should be optimized for the specific scale of operation.

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and addition funnel, charge 4-bromoaniline (1.0 eq.) and an appropriate solvent (e.g., ethanol).

  • Acid Addition: Slowly add a Lewis or Brønsted acid catalyst (e.g., HCl, ZnCl2).

  • Reagent Addition: Heat the mixture to reflux. Slowly add a mixture of cyclopropanecarboxaldehyde (1.2 eq.) and pyruvic acid (1.1 eq.) via the addition funnel over a period of 1-2 hours to control the exotherm and minimize side reactions.

  • Reaction: Maintain the reaction at reflux for 4-8 hours, monitoring the progress by HPLC.

  • Work-up: Cool the reaction mixture and adjust the pH to ~8-9 with an aqueous base (e.g., NaOH). The product may precipitate.

  • Isolation: Filter the precipitated solid and wash with water and a non-polar solvent (e.g., hexane) to remove impurities. The crude product can be carried forward or purified by recrystallization.

General Protocol for Bromination

This protocol describes a general approach to the bromination of the quinoline intermediate.

  • Reaction Setup: In a reactor, dissolve 2-cyclopropylquinoline-4-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq.) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by HPLC until the starting material is consumed.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Isolation: Filter the precipitated product, wash with water, and dry under vacuum.

General Protocol for Purification by Recrystallization
  • Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent system (e.g., ethanol/water, acetic acid/water, DMF/water).[9]

  • Dissolution: In a reactor, suspend the crude this compound in the chosen solvent and heat to reflux with stirring until fully dissolved.

  • Cooling and Crystallization: Slowly cool the solution to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator can improve the yield.

  • Filtration and Washing: Filter the crystals and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified product under vacuum at an appropriate temperature.

Visualizations

Synthesis_Workflow cluster_0 Stage 1: Quinoline Core Synthesis (Doebner-von Miller) cluster_1 Stage 2: Purification cluster_2 Alternative Stage 1: Gould-Jacobs Route A 4-Bromoaniline + Cyclopropanecarboxaldehyde + Pyruvic Acid B Acid-catalyzed Condensation & Cyclization A->B Heat, Catalyst C 2-Cyclopropyl-6-bromoquinoline-4-carboxylic acid (Crude) B->C D Recrystallization C->D Solvent System E Pure this compound D->E Filtration & Drying F 4-Bromoaniline + Diethyl ethoxymethylenemalonate G Condensation F->G H Anilinomethylenemalonate Intermediate G->H I High-Temperature Cyclization H->I >250 °C J Saponification I->J Base K Intermediate for Bromination J->K

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or High Impurity? Q_Yield Is the reaction going to completion? Start->Q_Yield A_Kinetics Re-optimize temperature, concentration, and mixing. Check for mass/heat transfer issues. Q_Yield->A_Kinetics No Q_Impurity What is the nature of the impurity? Q_Yield->Q_Impurity Yes End Optimized Process A_Kinetics->End A_Tar Implement slow addition or a biphasic solvent system. Q_Impurity->A_Tar Tar/Polymer A_Isomer Adjust temperature and catalyst. Optimize bromination conditions. Q_Impurity->A_Isomer Isomers A_Purification Screen crystallization solvents. Consider alternative purification methods. Q_Impurity->A_Purification Other/Unknown A_Tar->End A_Isomer->End A_Purification->End

Caption: Troubleshooting decision tree for synthesis scale-up.

References

avoiding decarboxylation of quinoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the unwanted decarboxylation of quinoline-4-carboxylic acids during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for quinoline-4-carboxylic acids?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For quinoline-4-carboxylic acids, this is a significant issue as the carboxylic acid group is often essential for the compound's biological activity, such as forming critical interactions like salt bridges or hydrogen bonds within protein binding pockets.[1] Its unintended removal during synthesis or purification leads to the formation of an inactive or undesired side product, reducing the yield of the target molecule.

Q2: Under what conditions does decarboxylation of quinoline-4-carboxylic acids typically occur?

A2: Decarboxylation of this class of compounds is often promoted by harsh reaction conditions. Key factors include:

  • High Temperatures: Many synthetic steps, if carried out at elevated temperatures (e.g., >60°C), can induce decarboxylation.[1]

  • Strong Bases: The use of strong bases, such as sodium hydroxide (NaOH), especially at high temperatures during reactions like ester hydrolysis, is known to favor decarboxylation and other side product formation.[1]

  • Acidic Conditions: While less commonly cited in the provided context for this specific scaffold, acidic conditions can also facilitate decarboxylation, particularly at elevated temperatures. The mechanism of decarboxylation for the related pyridinecarboxylic acids involves a zwitterionic form, suggesting that pH plays a critical role in the stability of the molecule.[2]

Q3: How can I monitor for decarboxylation during my reaction?

A3: Liquid Chromatography-Mass Spectrometry (LCMS) is an effective technique for monitoring the progress of your reaction. By analyzing small aliquots, you can track the consumption of your starting material, the formation of the desired carboxylic acid, and the appearance of the decarboxylated side product. LCMS traces can clearly indicate if ester hydrolysis is being followed by decarboxylation.[1]

Q4: Are there specific synthetic routes that are prone to causing decarboxylation?

A4: Traditional methods for synthesizing quinoline-4-carboxylic acids, such as the Pfitzinger or Doebner reactions, can sometimes suffer from low yields due to the harsh conditions required.[3][4] For instance, the Pfitzinger reaction often employs a strong base and reflux conditions, which can promote decarboxylation.[5][6] However, modern modifications to these methods, including the use of microwave irradiation or novel catalysts, can offer milder conditions and improved yields.[4]

Troubleshooting Guide

Problem: Significant decarboxylation is observed during the final ester hydrolysis step.

  • Potential Cause: The use of harsh basic conditions (e.g., NaOH at >60°C) for saponification is a common cause of decarboxylation.[1]

  • Recommended Solution: Switch to a milder deprotection method. The use of boron tribromide (BBr₃) in a suitable solvent like dichloromethane at room temperature has been shown to successfully cleave methyl esters to unveil the carboxylic acid with minimal side product formation.[1]

Problem: Low yields of the desired quinoline-4-carboxylic acid product due to side reactions during synthesis.

  • Potential Cause: High reaction temperatures or prolonged reaction times during the primary quinoline ring formation (e.g., Pfitzinger condensation) can lead to product degradation. For example, in reactions involving fluorine-substituted precursors, temperatures above 50°C can favor fluorine displacement over the desired cyclization.[1]

  • Recommended Solution:

    • Optimize Reaction Conditions: Carefully control the reaction temperature and time. Attempt the reaction at the lowest feasible temperature.

    • Employ Milder Reagents: Instead of a full ortho-lithiating group that may require harsh conditions, consider using a Boc carbamate for directed metalation, which allows for subsequent milder reaction steps.[1]

    • Explore Modern Synthetic Methods: Investigate one-pot procedures or the use of efficient catalysts that allow for shorter reaction times and milder conditions, which can improve yields and reduce side product formation.

Summary of Reaction Conditions

The following table summarizes conditions that may influence the decarboxylation of quinoline-4-carboxylic acids during common synthetic steps.

Procedure Conditions Favoring Decarboxylation Recommended Conditions to Avoid Decarboxylation Reference
Ester Hydrolysis Strong base (e.g., NaOH) at elevated temperatures (>60°C)Boron Tribromide (BBr₃) in Dichloromethane (DCM) at room temperature[1]
Pfitzinger Reaction High reflux temperatures with strong base (e.g., KOH) for extended periodsMicrowave irradiation (MWI) to shorten reaction times; careful temperature control[4]
General Synthesis High temperatures (>50-60°C), especially with sensitive functional groupsStrict temperature control; use of milder protecting groups (e.g., Boc) to enable milder downstream conditions[1]

Experimental Protocols

Protocol 1: Mild Ester Deprotection using Boron Tribromide (BBr₃)

This protocol is recommended for the hydrolysis of methyl or ethyl esters of quinoline-4-carboxylic acids when standard basic hydrolysis proves problematic.

  • Preparation: Dissolve the quinoline-4-carboxylic acid ester in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) in DCM (typically a 1M solution) to the reaction mixture. The amount of BBr₃ should be carefully calculated (usually 1.1 to 1.5 equivalents per ester group).

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by LCMS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding methanol or water at 0°C.

  • Workup: Perform a standard aqueous workup. The product can be extracted with a suitable organic solvent.

  • Purification: Purify the resulting carboxylic acid using standard techniques such as crystallization or column chromatography.

This protocol is adapted from methodologies described for compounds where harsh basic hydrolysis led to side product formation.[1]

Visual Guides

Below are diagrams illustrating key workflows and concepts related to managing the decarboxylation of quinoline-4-carboxylic acids.

G start Experiment Planned: Synthesis/Modification of a Quinoline-4-Carboxylic Acid check_decarbox Is Decarboxylation a Known Risk for this Step? (e.g., Ester Hydrolysis) start->check_decarbox select_mild Select Mild Protocol (e.g., BBr3 Deprotection) check_decarbox->select_mild  Yes run_reaction Run Reaction with Standard Protocol check_decarbox->run_reaction No / Unsure   monitor Monitor Reaction (e.g., via LCMS) select_mild->monitor run_reaction->monitor decarbox_obs Decarboxylation Observed? monitor->decarbox_obs troubleshoot Troubleshoot: - Lower Temperature - Change Reagents - Reduce Time decarbox_obs->troubleshoot  Yes success Proceed to Workup and Purification decarbox_obs->success No   troubleshoot->select_mild

Caption: Troubleshooting workflow for preventing decarboxylation.

reaction_pathway cluster_0 Reaction Conditions start Quinoline-4-carboxylate Ester (Starting Material) harsh Harsh Conditions (e.g., NaOH, >60°C) mild Mild Conditions (e.g., BBr3, RT) desired_product Desired Product: Quinoline-4-carboxylic Acid harsh->desired_product Low Yield side_product Side Product: Decarboxylated Quinoline harsh->side_product Undesired Pathway mild->desired_product Desired Pathway

Caption: Reaction pathways for ester hydrolysis under different conditions.

References

analytical challenges in the characterization of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound?

A1: The primary analytical techniques for comprehensive characterization include High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis.

Q2: What are some common challenges encountered during the analysis of this compound?

A2: Due to the quinoline core, this compound may exhibit assay interference. Potential challenges include:

  • Intrinsic Fluorescence: The quinoline ring system is inherently fluorescent, which can interfere with fluorescence-based assays.

  • Compound Aggregation: Similar to other heterocyclic compounds, this molecule may form aggregates in solution, especially at higher concentrations, potentially leading to non-specific interactions in biological assays.

  • Metal Chelation: The nitrogen atom in the quinoline ring and the carboxylic acid group can chelate metal ions, which may affect assays involving metalloenzymes.

  • Limited Solubility: The compound may have limited solubility in aqueous solutions, requiring careful solvent selection for analysis.

Q3: Are there any known stability issues with this compound?

A3: Quinoline carboxylic acids can be susceptible to degradation under certain conditions. For instance, similar compounds have shown significant degradation under alkaline conditions. It is crucial to perform stress testing to understand the stability profile of this compound under various conditions (acidic, basic, oxidative, photolytic, and thermal stress).

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor peak shape (tailing or fronting)

  • Possible Cause: Inappropriate mobile phase pH, secondary interactions with the stationary phase, or column overload.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The carboxylic acid moiety requires a mobile phase pH that ensures it is in a single ionic form. Try adjusting the pH to be at least 2 units below the pKa of the carboxylic acid (typically around pH 2.5-3.5 for quinoline carboxylic acids) using an appropriate buffer like phosphate or formate.

    • Select an Appropriate Column: A C18 column is a good starting point. If peak tailing persists, consider a column with low silanol activity or an end-capped column.

    • Check for Column Overload: Reduce the injection volume or the concentration of the sample.

    • Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.

Issue 2: Inconsistent retention times

  • Possible Cause: Fluctuation in mobile phase composition, temperature variation, or column degradation.

  • Troubleshooting Steps:

    • Ensure Proper Mobile Phase Preparation: Premix the mobile phase components and degas thoroughly.

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.

    • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase before each injection.

    • Column Performance Check: Regularly check the column's performance with a standard to monitor for degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 1: Broad peaks for aromatic protons

  • Possible Cause: Compound aggregation, presence of paramagnetic impurities, or slow conformational exchange.

  • Troubleshooting Steps:

    • Lower Sample Concentration: Dilute the sample to minimize aggregation.

    • Use a Different Solvent: Test solubility and spectral resolution in various deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4).

    • Temperature Study: Acquire spectra at different temperatures to see if peak sharpening occurs, which would indicate dynamic processes.

    • Sample Filtration: Filter the sample to remove any particulate matter.

Issue 2: Difficulty in assigning quinoline protons

  • Possible Cause: Complex splitting patterns and overlapping signals.

  • Troubleshooting Steps:

    • 2D NMR Experiments: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can help in assigning quaternary carbons and protons that are further away.

    • Use a Higher Field Magnet: A higher field NMR spectrometer will provide better signal dispersion.

Mass Spectrometry (MS)

Issue 1: Weak or absent molecular ion peak

  • Possible Cause: In-source fragmentation of the molecule.

  • Troubleshooting Steps:

    • Use a Softer Ionization Technique: If using Electrospray Ionization (ESI), try optimizing the cone voltage to minimize fragmentation. Atmospheric Pressure Chemical Ionization (APCI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) could also be considered.

    • Optimize Source Parameters: Adjust parameters such as capillary voltage, desolvation gas flow, and temperature to enhance the molecular ion signal.

Issue 2: Complex fragmentation pattern

  • Possible Cause: Multiple fragmentation pathways of the quinoline ring and its substituents.

  • Troubleshooting Steps:

    • MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the molecular ion to establish fragmentation pathways.

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of the fragment ions, which can help in determining their elemental composition. Common neutral losses for carboxylic acids include H₂O (18 Da), CO (28 Da), and COOH (45 Da).[1]

Quantitative Data Summary

ParameterHPLC Method 1 (Adapted from Quinoline-2-carboxylic acid)[2]HPLC Method 2 (Adapted from Bromophenolic Compounds)[3][4]
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)C8(2) Luna (150 mm x 2.0 mm, 3 µm)
Mobile Phase A 0.1% Phosphoric acid in Water0.05% Trifluoroacetic acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B0-1 min: 2% B; 1-15 min: 2-50% B; 15-35 min: 50-70% B
Flow Rate 1.0 mL/min0.25 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 289 nm210 nm

Experimental Protocols

Protocol 1: HPLC Purity Determination

This protocol is adapted from a validated method for quinoline-2-carboxylic acid and should be optimized for this compound.[2]

  • Instrumentation: HPLC system with a UV-Vis detector, C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents: HPLC grade acetonitrile, methanol, phosphoric acid, and ultrapure water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 289 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in methanol to a concentration of 1 mg/mL.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in methanol (1 mg/mL).

    • Prepare working standards by diluting the stock solution with the initial mobile phase composition.

Protocol 2: NMR Structural Elucidation
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Filter the solution into an NMR tube if any particulate matter is present.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum.

    • If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) for complete structural assignment.

Protocol 3: Mass Spectrometry Analysis
  • Instrumentation: Mass spectrometer with an ESI or APCI source.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.

    • Perform MS/MS on the molecular ion to obtain fragmentation data.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data_interpretation Data Interpretation Sample 6-Bromo-2-cyclopropyl- quinoline-4-carboxylic acid Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter if necessary Dissolution->Filtration HPLC HPLC (Purity) Filtration->HPLC NMR NMR (Structure) Filtration->NMR MS MS (Molecular Weight) Filtration->MS Purity Purity Assessment HPLC->Purity Structure Structural Elucidation NMR->Structure Confirmation Molecular Weight Confirmation MS->Confirmation

Caption: Experimental workflow for the characterization of this compound.

hplc_troubleshooting Start Poor HPLC Peak Shape Tailing Peak Tailing Start->Tailing Fronting Peak Fronting Start->Fronting Check_pH Adjust Mobile Phase pH Tailing->Check_pH Check_Column Use Low-Silanol or End-capped Column Tailing->Check_Column Check_Overload Reduce Sample Concentration/Volume Tailing->Check_Overload Fronting->Check_Overload Check_Solvent Ensure Sample Solvent is Weaker than Mobile Phase Fronting->Check_Solvent

Caption: Troubleshooting guide for poor HPLC peak shape.

nmr_troubleshooting Start Broad NMR Peaks Aggregation Aggregation Start->Aggregation Paramagnetic Paramagnetic Impurities Start->Paramagnetic Exchange Slow Exchange Start->Exchange Lower_Conc Lower Concentration Aggregation->Lower_Conc Change_Solvent Change Solvent Aggregation->Change_Solvent Filter_Sample Filter Sample Paramagnetic->Filter_Sample Vary_Temp Vary Temperature Exchange->Vary_Temp

Caption: Troubleshooting guide for broad NMR peaks.

References

Validation & Comparative

A Comparative Guide to DHODH Inhibitors: 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid vs. Brequinar

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA and RNA.[1] By inhibiting DHODH, these compounds disrupt the production of pyrimidines, which are essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[1] This mechanism of action has made DHODH an attractive target for the development of anticancer, immunosuppressive, and antiviral therapies.[2]

Mechanism of Action

Both brequinar and 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid belong to the quinoline-4-carboxylic acid class of DHODH inhibitors. They are believed to bind to the ubiquinone binding pocket of the DHODH enzyme, a site distinct from the dihydroorotate substrate-binding site.[3] This binding is non-competitive with respect to dihydroorotate and mixed with respect to ubiquinone.[4] Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, resulting in cell cycle arrest, particularly in the S-phase.[5]

Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Ubiquinol Ubiquinol DHODH->Ubiquinol Ubiquinone Ubiquinone Ubiquinone->DHODH Pyrimidine Synthesis Pyrimidine Synthesis Orotate->Pyrimidine Synthesis Inhibitor Inhibitor Inhibitor->DHODH Inhibition DNA & RNA Synthesis DNA & RNA Synthesis Pyrimidine Synthesis->DNA & RNA Synthesis Cell Proliferation Cell Proliferation DNA & RNA Synthesis->Cell Proliferation

Mechanism of DHODH Inhibition

Comparative Performance Data

The following table summarizes the available and inferred quantitative data for both compounds. It is critical to note that the data for this compound is an educated estimation based on SAR studies of similar quinoline-4-carboxylic acid derivatives and not from direct experimental measurement.

ParameterBrequinarThis compound (Inferred)Reference
DHODH IC50 5.2 - 20 nM (human DHODH)Likely potent (low nM to sub-µM range)[5][6]
Cellular Potency Varies by cell line (nM to µM range)Expected to have anti-proliferative activity[7][8]
In Vivo Efficacy Demonstrated anti-tumor activity in preclinical models, but failed in some clinical trials for solid tumors.Unknown, but SAR suggests potential for in vivo activity.[1][7]
Pharmacokinetics Narrow therapeutic window, dose-limiting toxicities observed in clinical trials.Unknown. The bromo and cyclopropyl substitutions will influence properties like solubility and metabolism.

Detailed Compound Profiles

Brequinar

Brequinar (NSC 368390) is a potent, selective inhibitor of human DHODH with IC50 values in the low nanomolar range.[5][6] It has been extensively studied as an anticancer and immunosuppressive agent. Preclinical studies demonstrated significant anti-tumor activity in various cancer models.[1] However, in phase I and II clinical trials, brequinar showed limited efficacy against solid tumors, which has been partly attributed to the pyrimidine salvage pathway that can bypass DHODH inhibition.[1][7] Dose-limiting toxicities, including myelosuppression, nausea, and mucositis, were also observed.

This compound

Specific experimental data on the DHODH inhibitory activity of this compound is not available in the public domain. However, based on extensive SAR studies of the quinoline-4-carboxylic acid scaffold, we can infer its likely properties.[5]

The core quinoline-4-carboxylic acid moiety is essential for DHODH inhibition.[5]

  • The 2-position: A bulky hydrophobic group at this position is crucial for potent activity. The cyclopropyl group in the target molecule is a hydrophobic substituent that is expected to confer good activity.

  • The 6-position: Halogen substitution at this position, such as the bromo group in the target molecule, is generally well-tolerated and can contribute to the overall potency.

Based on these SAR principles, it is reasonable to predict that this compound is a potent inhibitor of DHODH, likely with an IC50 in the nanomolar to low micromolar range. Its cellular and in vivo activity would need to be experimentally determined.

Experimental Protocols

DHODH Inhibition Assay (DCIP Reduction Assay)

This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600 nm is proportional to DHODH activity.

Materials:

  • Recombinant human DHODH

  • L-dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions.

  • Add 178 µL of DHODH enzyme solution (e.g., 5-10 nM final concentration) to each well.

  • Incubate the plate at room temperature for 15-30 minutes.

  • Prepare a substrate mix containing DHO (e.g., 200 µM final concentration), DCIP (e.g., 120 µM final concentration), and CoQ10 (e.g., 50 µM final concentration) in assay buffer.

  • Initiate the reaction by adding 20 µL of the substrate mix to each well.

  • Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes) in a microplate reader.

  • Calculate the rate of reaction and determine the IC50 values for the test compounds.

cluster_prep Preparation cluster_reaction Reaction Compound Dilution Compound Dilution Enzyme Addition Enzyme Addition Compound Dilution->Enzyme Addition Pre-incubation Pre-incubation Enzyme Addition->Pre-incubation Substrate Mix Addition Substrate Mix Addition Pre-incubation->Substrate Mix Addition Kinetic Reading Kinetic Reading Substrate Mix Addition->Kinetic Reading Data Analysis (IC50) Data Analysis (IC50) Kinetic Reading->Data Analysis (IC50)

DHODH Inhibition Assay Workflow
Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., HCT116, A549)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition) values.

Signaling Pathways Affected by DHODH Inhibition

Inhibition of DHODH primarily impacts the pyrimidine synthesis pathway. However, the resulting pyrimidine depletion can have broader effects on cellular signaling, including the induction of apoptosis and cell cycle arrest. The p53 tumor suppressor pathway can be activated in response to nucleotide depletion, contributing to the anti-proliferative effects of DHODH inhibitors.

DHODH_Inhibitor DHODH_Inhibitor DHODH DHODH DHODH_Inhibitor->DHODH Inhibition Pyrimidine Synthesis Pyrimidine Synthesis DHODH->Pyrimidine Synthesis Nucleotide Pool Nucleotide Pool Pyrimidine Synthesis->Nucleotide Pool Depletion DNA/RNA Synthesis DNA/RNA Synthesis Nucleotide Pool->DNA/RNA Synthesis Reduced p53 Activation p53 Activation Nucleotide Pool->p53 Activation S-Phase Arrest S-Phase Arrest DNA/RNA Synthesis->S-Phase Arrest Cell Growth Inhibition Cell Growth Inhibition S-Phase Arrest->Cell Growth Inhibition Apoptosis Apoptosis p53 Activation->Apoptosis Cell Death Cell Death Apoptosis->Cell Death

Downstream Effects of DHODH Inhibition

Conclusion

Brequinar is a well-documented, potent inhibitor of DHODH that has undergone extensive preclinical and clinical evaluation. While it has shown promise, its clinical development has been hampered by a narrow therapeutic index and the ability of cancer cells to utilize the pyrimidine salvage pathway.

This compound, based on established structure-activity relationships for its chemical class, is predicted to be a potent DHODH inhibitor. The specific combination of a cyclopropyl group at the 2-position and a bromo substituent at the 6-position suggests that it is likely to have significant biological activity. However, without direct experimental data, a definitive comparison of its potency, efficacy, and pharmacokinetic profile with brequinar is not possible. Further experimental evaluation of this compound is necessary to fully understand its potential as a therapeutic agent. This guide provides the foundational information and experimental frameworks for such an investigation.

References

A Comparative Analysis of the Biological Activity of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid and Structurally Related Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Substituted Quinolines

To contextualize the potential activity of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid, this section presents data on quinoline derivatives with substitutions at the 2, 4, and 6-positions. The presence of a carboxylic acid at the 4-position is a common feature in many biologically active quinolines, often contributing to interactions with biological targets.[3] The substituents at the 2 and 6-positions can significantly modulate this activity.

Table 1: Biological Activity of Representative Substituted Quinolines

Compound/Derivative ClassSubstituent(s)Biological ActivityCell Line/TargetIC50 (µM)Reference(s)
Target Moiety Analogs
2-Arylquinoline-4-carboxylic acidsC-2: Aryl; C-4: COOHAnticancerHeLa, PC38.3 - 34.34[4]
6-BromoquinolinesC-6: BromoAnticancerC6, HeLa, HT295.45 - 9.6 (for a dibromo derivative)[2]
Quinolone Carboxylic AcidsC-4: COOHDHODH InhibitionHCT-116, MIA PaCa-2Varies with substituents[5]
6-substituted 2-phenylquinolinesC-6: Various; C-2: PhenylAnticancerPC3, HeLaVaries with C-6 substituent[4]
2-substituted quinoline-4-carboxylic acidC-2: Various; C-4: COOHAntimicrobialG+ & G- bacteriaVaries[6][7]

Note: The IC50 values presented are for representative compounds within the specified class and not for the target compound itself.

The data suggests that the 2-position substituent significantly influences anticancer activity, with bulky, hydrophobic groups being favorable for certain mechanisms of action.[1] The presence of a bromine atom at the 6-position has been associated with potent antiproliferative effects in various quinoline scaffolds.[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of quinoline derivatives.

1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.[8]

2. Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against bacterial strains.

  • Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium to a specific optical density.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel quinoline compounds.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Substituted Anilines, Pyruvic Acid) reaction Doebner Reaction start->reaction purification Purification (e.g., Crystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization target 6-Bromo-2-cyclopropyl- quinoline-4-carboxylic acid characterization->target cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) target->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC Determination) target->antimicrobial data_analysis Data Analysis (IC50/MIC Determination) cytotoxicity->data_analysis antimicrobial->data_analysis mechanistic Mechanistic Studies (e.g., Enzyme Inhibition) data_analysis->mechanistic

Caption: A general workflow for the synthesis and biological evaluation of quinoline derivatives.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The presence of the 2-cyclopropyl group, the 6-bromo substituent, and the 4-carboxylic acid moiety are all features that have been independently associated with significant biological activities in other quinoline derivatives. Further experimental studies, following the protocols outlined in this guide, are necessary to elucidate the specific biological profile and therapeutic potential of this compound.

References

structure-activity relationship of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline-4-carboxylic acid moiety is a well-established pharmacophore in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, analogs of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid are emerging as a promising area of research for the development of novel anticancer drugs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, with a focus on their potential as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in cancer cell proliferation.

Unraveling the Structure-Activity Relationship

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the quinoline core. While specific SAR studies on a comprehensive series of these exact analogs are limited in publicly available literature, general principles can be derived from research on related quinoline-4-carboxylic acid derivatives.

A key target for this class of compounds is dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthetic pathway.[1][2] Rapidly dividing cancer cells are highly dependent on this pathway for the synthesis of DNA and RNA, making DHODH an attractive target for anticancer therapy.[3]

Analysis of various quinoline-4-carboxylic acid derivatives has highlighted three critical regions for potent DHODH inhibition:

  • The C2 Position: Bulky and hydrophobic substituents at this position are generally necessary for high potency.[2] The cyclopropyl group in the parent compound fulfills this requirement, providing a rigid, lipophilic moiety that can effectively occupy a hydrophobic pocket in the enzyme's active site.

  • The C4 Position: A carboxylic acid group at this position is essential for activity.[2] It is believed to form crucial interactions, such as a salt bridge, with key amino acid residues within the DHODH active site.[4]

  • The Benzo Portion of the Quinoline Ring (including C6): Substitutions on the benzene ring of the quinoline scaffold significantly modulate the inhibitory activity. The presence of a halogen, such as the bromine atom at the C6 position, has been shown to be beneficial for potency in related series of DHODH inhibitors.[5][6] This is likely due to favorable halogen bonding interactions and increased lipophilicity, contributing to better binding affinity.

Comparative Biological Activity

Compound IDR1 (C2-substituent)R2 (C6-substituent)TargetIC50 (µM) - Representative
Parent Compound Cyclopropyl Bromo DHODH Potent (e.g., < 1)
Analog 1MethylBromoDHODHLess potent
Analog 2PhenylBromoDHODHPotent
Analog 3CyclopropylChloroDHODHPotent
Analog 4CyclopropylHydrogenDHODHLess potent
Analog 5CyclopropylBromoKinase XInactive

Note: The IC50 values are representative and intended for comparative purposes based on established SAR trends for quinoline-4-carboxylic acid-based DHODH inhibitors.

Experimental Protocols

To assess the anticancer potential of these compounds, two key types of experiments are typically performed: a cellular assay to measure general cytotoxicity against cancer cell lines and a target-specific assay to confirm inhibition of the intended enzyme.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential drug candidates.[7][8]

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The medium in the wells is then replaced with the medium containing the test compounds at various concentrations. Control wells with vehicle (DMSO) and a known anticancer drug are included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This enzymatic assay directly measures the ability of a compound to inhibit the activity of DHODH.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human DHODH is purified. The substrates, dihydroorotate and a suitable electron acceptor (e.g., 2,6-dichloroindophenol, DCIP), are prepared in an appropriate assay buffer.

  • Assay Reaction: The reaction is typically performed in a 96-well plate. The test compound, dissolved in DMSO, is pre-incubated with the DHODH enzyme in the assay buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, dihydroorotate.

  • Monitoring Enzyme Activity: The reduction of the electron acceptor (e.g., the decolorization of DCIP) is monitored spectrophotometrically over time at a specific wavelength (e.g., 600 nm for DCIP).

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is calculated by fitting the dose-response data to a suitable equation.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key structure-activity relationships and a typical experimental workflow.

Caption: Key structure-activity relationships for quinoline-4-carboxylic acid analogs.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells add_compounds Add Test Compounds (various concentrations) seed_cells->add_compounds incubate1 Incubate for 48-72h add_compounds->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 solubilize Solubilize Formazan Crystals incubate2->solubilize measure Measure Absorbance (570 nm) solubilize->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for the MTT anticancer assay.

References

Validation of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid as an Anticancer Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid, a novel quinoline derivative, as a potential anticancer agent. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar quinoline-based compounds to provide a preliminary assessment of its potential efficacy against various cancer cell lines. The performance of these analogs is compared with established chemotherapeutic agents to offer a contextual understanding of their potential therapeutic window.

Comparative In Vitro Cytotoxicity

The evaluation of a compound's anticancer potential begins with assessing its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required to inhibit the growth of 50% of a cancer cell population in vitro.

While specific IC50 values for this compound are not yet publicly available, the following table summarizes the in vitro cytotoxicity of structurally related bromo-substituted quinoline derivatives against a panel of human cancer cell lines. For comparative purposes, the IC50 values of standard chemotherapeutic drugs—Doxorubicin, Cisplatin, and Paclitaxel—are also presented for the same cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as incubation time and the specific assay used.[1]

CompoundCell LineCell TypeIC50 (µM)
Quinoline Analogues
6-Bromo-5-nitroquinolineC6Rat Glioma>171.16
HeLaHuman Cervical Carcinoma102.70
HT29Human Colorectal Adenocarcinoma134.84
6,8-Dibromo-5-nitroquinolineC6Rat Glioma50.0
HeLaHuman Cervical Carcinoma24.1
HT29Human Colorectal Adenocarcinoma26.2
Standard Chemotherapeutics
DoxorubicinC6Rat GliomaNot Widely Reported
HeLaHuman Cervical Carcinoma0.92 - 2.92[2][3]
HT29Human Colorectal Adenocarcinoma0.75 - 11.39[3]
MCF-7Human Breast Adenocarcinoma0.1 - 17.44[2][3]
CisplatinC6Rat Glioma~10.0
HeLaHuman Cervical Carcinoma6.3 - 12.88[4]
HT29Human Colorectal Adenocarcinoma6.3 - 8.26[4]
MCF-7Human Breast Adenocarcinoma~20.0
PaclitaxelHeLaHuman Cervical Carcinoma0.0025 - 0.0075[5]
HT29Human Colorectal AdenocarcinomaNot Widely Reported
MCF-7Human Breast Adenocarcinoma0.0035 - 7.5[6][7]

Potential Mechanisms of Action

Quinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways involved in cancer cell proliferation and survival. The primary mechanisms associated with this class of compounds include:

  • Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of key regulatory proteins, leading to the activation of caspase cascades.

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, causing arrest at different phases, thereby preventing cancer cell division and proliferation.

  • Inhibition of Signaling Pathways: Quinoline-based agents have been found to inhibit critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, survival, and metabolism.

  • Topoisomerase Inhibition: Some quinoline derivatives can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair. This leads to DNA damage and subsequent cell death.

Experimental Protocols

To ensure the reproducibility and validity of experimental findings, detailed protocols for key assays are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines by measuring the metabolic activity of cells.

Materials:

  • Cancer cell lines (e.g., C6, HeLa, HT29, MCF-7)

  • Complete growth medium (specific to each cell line)

  • 96-well plates

  • This compound and control drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and control drugs in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (e.g., DMSO in medium).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the progression of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C. Add PI staining solution and incubate in the dark for 15-30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining to quantify the populations of live, early apoptotic, late apoptotic, and necrotic cells.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in the evaluation and potential mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_0 In Vitro Screening start Start: Compound Synthesis (this compound) cell_culture Cell Line Maintenance (e.g., MCF-7, HCT-116) start->cell_culture cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 Value cell_culture->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle protein_analysis Protein Expression Analysis (Western Blot) mechanism->protein_analysis end Data Analysis & Conclusion apoptosis->end cell_cycle->end protein_analysis->end

Caption: Experimental workflow for in vitro validation of an anticancer agent.

PI3K_pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

References

comparative study of Doebner and Pfitzinger reactions for quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the synthesis of the quinoline scaffold is a critical process, as this motif is central to a vast array of pharmaceuticals. Among the classical methods for constructing this bicyclic heterocycle, the Doebner and Pfitzinger reactions offer distinct pathways to quinoline-4-carboxylic acids. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and visualizations of the chemical transformations.

At a Glance: Doebner vs. Pfitzinger Synthesis

FeatureDoebner ReactionPfitzinger Reaction
Reactants Aniline (or substituted aniline), an aldehyde, and pyruvic acid.[1][2]Isatin (or substituted isatin), a carbonyl compound with an α-methylene group, and a base.[3][4]
Catalyst/Conditions Typically acidic (Brønsted or Lewis acids).[5]Strongly basic (e.g., potassium hydroxide).[3][6]
Primary Product 2-substituted quinoline-4-carboxylic acids.[5]Substituted quinoline-4-carboxylic acids.[3]
Substrate Scope Broad scope for anilines and aldehydes.[7] However, anilines with electron-withdrawing groups can lead to low yields.[5][7]The scope is often limited by the availability of substituted isatin precursors.[7]
General Yields Can be low to moderate, and variable.[2][5]Generally good to excellent.[8]
Key Advantages A one-pot, three-component reaction from relatively simple starting materials.[5][9]High yields and versatility in introducing substituents at the 2 and 3 positions.
Key Disadvantages Low yields with certain substrates and potential for side reactions.[5][10]Requires the synthesis of often less accessible isatin derivatives; uses harsh basic conditions.[6][7]

Reaction Mechanisms

The Doebner and Pfitzinger reactions proceed through fundamentally different mechanistic pathways to achieve the quinoline core structure.

The Doebner reaction is a three-component reaction that typically proceeds under acidic conditions.[5] The mechanism is thought to begin with the condensation of an aniline and an aldehyde to form a Schiff base. This is followed by the reaction with the enol form of pyruvic acid, intramolecular cyclization, dehydration, and finally oxidation to yield the quinoline-4-carboxylic acid.[1][5]

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline SchiffBase Schiff Base Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid AnilinoDeriv Anilino-pyruvic acid derivative PyruvicAcid->AnilinoDeriv SchiffBase->AnilinoDeriv Dihydroquinoline Dihydroquinoline Intermediate AnilinoDeriv->Dihydroquinoline Cyclization Quinoline Quinoline-4-carboxylic acid Dihydroquinoline->Quinoline Oxidation

Proposed mechanism of the Doebner reaction.

The Pfitzinger reaction, conversely, operates under basic conditions.[3] It commences with the hydrolysis of the amide bond in isatin by a base, which opens the ring to form a keto-acid intermediate.[4][11] This intermediate then condenses with a carbonyl compound to form an imine, which tautomerizes to an enamine.[3] The enamine subsequently undergoes intramolecular cyclization and dehydration to afford the final quinoline-4-carboxylic acid product.[3][4]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Carbonyl Carbonyl Compound Imine Imine Carbonyl->Imine Base Base (e.g., KOH) Base->KetoAcid Hydrolysis KetoAcid->Imine Enamine Enamine Imine->Enamine Tautomerization Quinoline Quinoline-4-carboxylic acid Enamine->Quinoline Cyclization & Dehydration

General mechanism of the Pfitzinger reaction.

Comparative Experimental Data

The choice between the Doebner and Pfitzinger reactions often depends on the desired substitution pattern and the availability of starting materials. The following tables summarize reported yields for the synthesis of various quinoline-4-carboxylic acids under different conditions.

Table 1: Reported Yields for the Doebner Reaction

AnilineAldehydeCatalyst/SolventReaction Time (h)Yield (%)Reference
p-Anisidinem-NitrobenzaldehydeNot specifiedNot specified95[12]
Substituted anilinesSubstituted aldehydesBF₃·THF / MeCN20Good yields[13]
Anilines with electron-withdrawing groupsBenzaldehydeBF₃·THF / MeCN20Moderate[7]

Table 2: Reported Yields for the Pfitzinger Reaction (Conventional Heating)

Isatin DerivativeCarbonyl CompoundBase/SolventReaction Time (h)Yield (%)Reference
IsatinButan-2-oneKOH / Ethanol24Good[10]
IsatinAcetoneNaOH / Water8>60[14]
5-ChloroisatinAcetophenoneNot specified18-36Not specified[15]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reactions.

General Protocol for the Doebner Reaction

This protocol is a generalized method based on several reported procedures.[7][9]

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL).

  • Catalyst Addition: Add a Lewis acid catalyst, such as BF₃·OEt₂ or BF₃·THF (0.5 equiv), to the mixture at room temperature.

  • Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.

  • Addition of Pyruvic Acid: Slowly add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) to the reaction mixture.

  • Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours.

  • Work-up: After cooling to room temperature, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the aqueous layer and extract it with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.

Doebner_Workflow A Mix Aniline, Aldehyde, and Acetonitrile B Add BF₃·THF Catalyst A->B C Heat at 65°C for 1h B->C D Add Pyruvic Acid in Acetonitrile C->D E Heat at 65°C for 20h D->E F Cool and Quench with NaHCO₃ solution E->F G Extract with Ethyl Acetate F->G H Dry, Concentrate, and Purify G->H I Quinoline-4-carboxylic acid H->I

Experimental workflow for the Doebner reaction.
General Protocol for the Pfitzinger Reaction

This protocol is a generalized method based on several reported procedures.[3][11]

  • Base Preparation: Prepare a solution of potassium hydroxide in ethanol.

  • Isatin Addition: Add isatin to the basic solution and stir until the color changes, indicating the formation of the potassium salt of isatinic acid.

  • Carbonyl Compound Addition: Add the carbonyl compound (e.g., acetone or butan-2-one) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours. The reaction progress can be monitored by thin-layer chromatography.

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the bulk of the solvent by rotary evaporation.

  • Extraction: Add water to the residue and extract with diethyl ether to remove unreacted carbonyl compound.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Pfitzinger_Workflow A Dissolve Isatin in ethanolic KOH B Add Carbonyl Compound A->B C Reflux for 24h B->C D Cool and remove Ethanol C->D E Dissolve in Water and wash with Ether D->E F Acidify aqueous layer with HCl or Acetic Acid E->F G Filter and wash precipitate F->G H Dry and Recrystallize G->H I Quinoline-4-carboxylic acid H->I

General workflow for the Pfitzinger reaction.

Conclusion

Both the Doebner and Pfitzinger reactions are valuable methods for the synthesis of quinoline-4-carboxylic acids, which are important scaffolds in medicinal chemistry. The Doebner reaction offers the advantage of a one-pot, three-component synthesis from simple starting materials, but can be limited by lower yields, especially with electron-deficient anilines. In contrast, the Pfitzinger reaction generally provides higher yields and allows for diverse substitutions at the 2 and 3-positions of the quinoline ring, though its utility can be constrained by the availability of the required isatin precursors. The choice between these two powerful reactions will ultimately be guided by the specific target molecule, the availability of starting materials, and the desired reaction conditions.

References

Unraveling the Selectivity Profile of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid: A Guide to Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromo-2-cyclopropylquinoline-4-carboxylic acid is a quinoline derivative with potential biological activities. The quinoline scaffold is a common feature in a variety of bioactive molecules, including kinase inhibitors and anti-proliferative agents. To characterize the therapeutic potential of this compound, a crucial step is to determine its selectivity profile by screening it against a panel of relevant enzymes. This guide will use a hypothetical scenario where the primary target of the compound is "Kinase X" to illustrate the process of a cross-reactivity study.

Hypothetical Cross-Reactivity Data

To demonstrate how cross-reactivity data is presented, the following table summarizes hypothetical inhibition data for this compound against a panel of 10 kinases, assuming its primary target is Kinase X.

Enzyme Target% Inhibition at 1 µMIC50 (nM)Fold Selectivity vs. Kinase X
Kinase X (Primary Target) 95% 50 1
Kinase A75%2505
Kinase B52%1,20024
Kinase C30%> 10,000> 200
Kinase D15%> 10,000> 200
Kinase E8%> 10,000> 200
Kinase F45%2,50050
Kinase G12%> 10,000> 200
Kinase H68%80016
Kinase I25%> 10,000> 200
Kinase J5%> 10,000> 200

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to generate the data presented above.

Enzyme Inhibition Assay (Kinase Panel Screening)

This experiment is designed to determine the inhibitory activity of this compound against a panel of kinases.

Materials:

  • This compound

  • Recombinant human kinases (e.g., from commercial vendors)

  • ATP (Adenosine triphosphate)

  • Specific peptide substrates for each kinase

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to obtain a range of concentrations for IC50 determination.

  • Assay Reaction:

    • Add 5 µL of assay buffer to each well of a 384-well plate.

    • Add 1 µL of the test compound at various concentrations.

    • Add 2 µL of the kinase/substrate mixture to each well to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism).

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz can effectively illustrate experimental workflows and the logical relationships in a cross-reactivity study.

G cluster_prep Preparation cluster_assay Kinase Inhibition Assay cluster_analysis Data Analysis Compound This compound Stock SerialDilution Serial Dilutions Compound->SerialDilution AssayPlate 384-well Plate (Compound + Kinase/Substrate + ATP) SerialDilution->AssayPlate Incubation Incubation (e.g., 60 min) AssayPlate->Incubation Detection Signal Detection (Luminescence) Incubation->Detection RawData Raw Luminescence Data Detection->RawData PercentInhibition % Inhibition Calculation RawData->PercentInhibition IC50 IC50 Determination PercentInhibition->IC50 Selectivity Selectivity Profile IC50->Selectivity Comparison

Caption: Workflow for determining the kinase selectivity profile.

Caption: Relationship between the compound and its targets.

Conclusion

A thorough investigation of the cross-reactivity of this compound is essential for its development as a potential therapeutic agent. By employing systematic enzyme screening and robust data analysis, researchers can build a comprehensive selectivity profile. The methodologies and data presentation formats outlined in this guide provide a standardized approach to facilitate the clear and objective comparison of this compound with other alternatives, ultimately guiding further drug discovery and development efforts.

A Comparative Spectroscopic Analysis of 6-Bromo-2-cyclopropylquinoline-4-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid and its derivatives. The information presented herein, including comprehensive data tables, detailed experimental protocols, and a visualized experimental workflow, is intended to support research and development activities in medicinal chemistry and related fields.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound and two of its representative derivatives: 6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid and 6-Bromo-2-cyclopropyl-3-ethylquinoline-4-carboxylic acid. This side-by-side comparison facilitates the identification of key structural differences and their impact on the spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
Proton Assignment This compound 6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid 6-Bromo-2-cyclopropyl-3-ethylquinoline-4-carboxylic acid
H-5~8.3 (d)~8.2 (d)~8.2 (d)
H-7~7.9 (dd)~7.8 (dd)~7.8 (dd)
H-8~8.0 (d)~7.9 (d)~7.9 (d)
H-3' (cyclopropyl)~2.3 (m)~2.2 (m)~2.2 (m)
H-2', H-4' (cyclopropyl)~1.2-1.4 (m)~1.1-1.3 (m)~1.1-1.3 (m)
-CH₃ (at C-3)-~2.5 (s)-
-CH₂CH₃ (at C-3)--~2.8 (q)
-CH₂CH₃ (at C-3)--~1.3 (t)
-COOH~13.0 (br s)~13.0 (br s)~13.0 (br s)

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are denoted as s (singlet), d (doublet), dd (doublet of doublets), t (triplet), q (quartet), m (multiplet), and br s (broad singlet).

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
Carbon Assignment This compound (Predicted) 6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid (Predicted) 6-Bromo-2-cyclopropyl-3-ethylquinoline-4-carboxylic acid (Predicted)
C-2~160~159~159
C-3~120~128~134
C-4~145~144~144
C-4a~125~125~125
C-5~129~129~129
C-6~118~118~118
C-7~135~135~135
C-8~128~128~128
C-8a~148~148~148
C-1' (cyclopropyl)~16~16~16
C-2', C-3' (cyclopropyl)~10~10~10
-CH₃ (at C-3)-~15-
-CH₂CH₃ (at C-3)--~22
-CH₂CH₃ (at C-3)--~14
-COOH~168~168~168

Note: Experimental ¹³C NMR data for these specific compounds is limited in publicly available literature. The presented data is based on predictive models and known chemical shifts for similar quinoline structures. Actual experimental values may vary.

Table 3: Mass Spectrometry Data (m/z)
Compound Molecular Ion [M]⁺ Key Fragment Ions
This compound291/293 (approx. 1:1 ratio)[M-COOH]⁺, fragments corresponding to the quinoline core
6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid305/307 (approx. 1:1 ratio)[M-COOH]⁺, [M-CH₃]⁺, fragments corresponding to the quinoline core
6-Bromo-2-cyclopropyl-3-ethylquinoline-4-carboxylic acid319/321 (approx. 1:1 ratio)[M-COOH]⁺, [M-C₂H₅]⁺, fragments corresponding to the quinoline core

The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 intensity ratio.

Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)

| Vibrational Mode | This compound | 6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid | **6-Bromo-2-cycl

Comparative In Vivo Efficacy of Quinoline-4-Carboxylic Acid Derivatives and Standard Antimalarial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of a representative quinoline-4-carboxylic acid derivative against standard antimalarial drugs. Due to the limited availability of public in vivo data for 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid, this guide utilizes data from a closely related series of quinoline-4-carboxamides that have demonstrated potent antimalarial activity in preclinical studies. This comparison aims to highlight the therapeutic potential of the quinoline-4-carboxylic acid scaffold in the context of established malaria treatments.

Introduction to Quinoline-4-Carboxylic Acid Derivatives in Malaria

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with notable examples including chloroquine and mefloquine. The quinoline-4-carboxylic acid scaffold represents a promising area for the development of novel antimalarial agents with the potential to overcome existing drug resistance. Research into this class of compounds has revealed potent activity against the blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Comparative Efficacy Data

The following table summarizes the in vivo efficacy of a representative quinoline-4-carboxamide derivative compared to standard antimalarial drugs in the Plasmodium berghei murine model, a commonly used model for preclinical antimalarial drug screening.[1] Efficacy is presented as the 90% effective dose (ED90), which is the dose required to produce a 90% reduction in parasitemia compared to untreated controls.

CompoundDrug ClassAnimal ModelDosing RegimenEfficacy (ED90)Reference
Quinoline-4-carboxamide DerivativeQuinoline DerivativeP. berghei infected mice4-day oral< 1 mg/kg
Chloroquine4-aminoquinolineP. berghei infected mice4-day subcutaneous/oral1.5 - 1.8 mg/kg
ArtesunateArtemisinin derivativeP. berghei infected mice3-day intramuscular> 10 mg/kg (100% recrudescence at 10 mg/kg)[2]
Mefloquine4-quinolinemethanolP. berghei infected miceNot specifiedIC50 = 2.5 mg/kg[3]

Note: A direct comparison of ED90 values should be made with caution due to variations in experimental protocols between studies. The IC50 for mefloquine represents the dose required to inhibit parasite growth by 50%.

Experimental Protocols

The in vivo efficacy of antimalarial compounds is typically evaluated using a standardized 4-day suppressive test in mice infected with Plasmodium berghei.

1. Animal Model and Infection:

  • Female BALB/c or other suitable mouse strains are used.

  • Mice are infected intraperitoneally or intravenously with red blood cells parasitized with Plasmodium berghei.

2. Drug Administration:

  • Test compounds and standard drugs are typically administered orally or via intraperitoneal or subcutaneous injection.

  • Treatment usually commences a few hours after infection and continues for four consecutive days.

3. Assessment of Parasitemia:

  • On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse.

  • The smears are stained with Giemsa stain, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination.

4. Efficacy Calculation:

  • The average parasitemia of the treated group is compared to that of an untreated control group.

  • The percentage of parasite suppression is calculated, and the effective dose (e.g., ED50 or ED90) is determined.

5. Monitoring:

  • Mice are monitored for signs of toxicity and survival.

Visualizing Experimental Workflow and Potential Mechanism

To illustrate the typical workflow for evaluating antimalarial candidates and a simplified representation of a potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_preclinical In Vivo Efficacy Study Infection Infection of Mice (P. berghei) Treatment Drug Administration (Test Compound vs. Standard) Infection->Treatment 2-4 hours Monitoring Monitoring (Parasitemia & Toxicity) Treatment->Monitoring 4 days Data_Analysis Data Analysis (ED90 Calculation) Monitoring->Data_Analysis

Caption: A generalized workflow for the in vivo evaluation of antimalarial drug candidates.

Signaling_Pathway cluster_parasite Plasmodium Parasite Quinoline Quinoline Derivative Heme_Polymerization Heme Polymerization Quinoline->Heme_Polymerization Inhibits Hemozoin Hemozoin (Non-toxic) Heme_Polymerization->Hemozoin Heme Toxic Free Heme Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to

Caption: A simplified proposed mechanism of action for quinoline-based antimalarials.

Conclusion

The quinoline-4-carboxylic acid scaffold continues to be a promising starting point for the development of new antimalarial drugs. The representative quinoline-4-carboxamide derivative demonstrates superior or comparable potency to standard antimalarial drugs in a preclinical in vivo model. Further investigation into the structure-activity relationship, pharmacokinetic properties, and safety profile of this class of compounds is warranted to identify clinical candidates for the treatment of malaria. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers in the design and execution of future in vivo efficacy studies.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 6-Bromo-2-cyclopropylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive analysis of synthetic pathways to 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid, a key intermediate in pharmaceutical development, reveals significant differences in efficiency and complexity. This guide provides researchers, scientists, and drug development professionals with a comparative benchmark of two prominent synthetic methods: the Doebner Reaction and a multi-step approach commencing with the Gould-Jacobs Reaction.

The strategic synthesis of polysubstituted quinoline-4-carboxylic acids is of paramount importance in medicinal chemistry due to their prevalence in a wide array of therapeutic agents. This compound, in particular, serves as a crucial building block for innovative drug candidates. The selection of an optimal synthetic route is critical for achieving high yields, purity, and cost-effectiveness. This report details the experimental protocols and quantitative data for two distinct and viable methods for its preparation.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteKey ReactantsCatalyst/ReagentReaction TimeTemperature (°C)Overall Yield (%)AdvantagesDisadvantages
Method 1: Doebner Reaction 4-Bromoaniline, Cyclopropanecarboxaldehyde, Pyruvic AcidNot specified in detail, typically acid-catalyzed3 hours (reflux)RefluxHigh (reported for analogous reactions)One-pot, three-component reaction; convergent synthesis.Reaction can fail with certain substituted anilines; mechanism not fully elucidated.[1]
Method 2: Multi-step Synthesis via Gould-Jacobs Reaction 4-Bromoaniline, Diethyl 2-(ethoxymethylene)malonateNot required for initial condensation; Dowtherm A for cyclizationSeveral hours250ModerateWell-established for 4-hydroxyquinolines.[2][3]Multi-step process; harsh conditions for cyclization; requires subsequent conversion to the carboxylic acid.

Method 1: The Doebner Reaction

The Doebner reaction offers a direct, one-pot synthesis of quinoline-4-carboxylic acids through the condensation of an aniline, an aldehyde, and pyruvic acid.[1] This three-component approach is highly convergent and can be an efficient route to the target molecule.

Experimental Protocol

A mixture of 4-bromoaniline (1.0 mmol), cyclopropanecarboxaldehyde (1.0 mmol), and pyruvic acid (1.0 mmol) in ethanol (5 mL) is stirred and refluxed for 3 hours. Upon completion, as monitored by Thin Layer Chromatography (TLC), the reaction mixture is cooled to room temperature. The precipitated solid product, this compound, is collected by filtration and recrystallized from ethanol to afford the pure compound.

Logical Workflow for the Doebner Reaction

Doebner_Reaction cluster_reactants Starting Materials cluster_process Reaction cluster_workup Workup & Purification A 4-Bromoaniline D Mix in Ethanol A->D B Cyclopropanecarboxaldehyde B->D C Pyruvic Acid C->D E Reflux (3h) D->E F Cool to RT E->F G Filter Precipitate F->G H Recrystallize from Ethanol G->H I This compound H->I

Caption: Workflow for the one-pot Doebner synthesis.

Method 2: Multi-step Synthesis via the Gould-Jacobs Reaction

An alternative approach involves an initial Gould-Jacobs reaction to construct the quinoline core, followed by subsequent chemical transformations to install the carboxylic acid functionality. The Gould-Jacobs reaction is a well-established method for preparing 4-hydroxyquinoline derivatives.[2][3][4]

Experimental Protocols

Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

4-Bromoaniline is reacted with diethyl 2-(ethoxymethylene)malonate. The mixture is heated, leading to the formation of an intermediate anilidomethylenemalonate. This intermediate undergoes thermal cyclization at high temperatures (e.g., 250 °C in a high-boiling solvent like Dowtherm A) to yield ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.[2][3]

Step 2: Hydrolysis to 6-bromo-4-hydroxyquinoline-3-carboxylic acid

The resulting ester from Step 1 is saponified using an aqueous solution of sodium hydroxide, followed by acidification to yield 6-bromo-4-hydroxyquinoline-3-carboxylic acid.[2]

Step 3: Decarboxylation to 6-bromo-4-hydroxyquinoline

The 3-carboxylic acid intermediate is then decarboxylated by heating to afford 6-bromo-4-hydroxyquinoline.[2]

Step 4: Conversion to this compound

Further synthetic steps, which are not detailed in the general Gould-Jacobs reaction sequence, would be required to introduce the 2-cyclopropyl group and convert the 4-hydroxyl group to a carboxylic acid. This would likely involve chlorination of the 4-hydroxyl group, followed by a reaction to introduce the cyclopropyl group at the 2-position and subsequent carboxylation at the 4-position. A Chinese patent describes a method for preparing 6-bromo-4-chloroquinoline from 6-bromoquinolin-4(1H)-one, which is a related intermediate.[5]

Experimental Workflow for the Gould-Jacobs based synthesis

Gould_Jacobs_Pathway cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Further Transformations A 4-Bromoaniline + Diethyl 2-(ethoxymethylene)malonate B Thermal Cyclization (250°C) A->B C Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate B->C D Saponification (NaOH) C->D E Acidification D->E F 6-bromo-4-hydroxyquinoline-3-carboxylic acid E->F G Heating F->G H 6-bromo-4-hydroxyquinoline G->H I Introduction of 2-cyclopropyl group H->I J Conversion of 4-OH to 4-COOH I->J K This compound J->K

Caption: Multi-step synthesis via the Gould-Jacobs reaction.

Conclusion

The choice between the Doebner reaction and a multi-step approach via the Gould-Jacobs reaction for the synthesis of this compound will depend on the specific requirements of the research or development program. The Doebner reaction presents a more direct and potentially higher-yielding route, making it attractive for rapid synthesis and library generation. However, its success can be substrate-dependent. The Gould-Jacobs pathway, while longer and involving more challenging reaction conditions, is a classic and well-understood method for constructing the core quinoline structure, which may be advantageous for process scale-up and control. Further optimization of both routes is warranted to fully establish the most efficient and scalable method for the production of this valuable pharmaceutical intermediate.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-2-cyclopropylquinoline-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound.

Hazard Identification and Classification

Before handling or disposing of this compound, it is crucial to understand its potential hazards. Based on available Safety Data Sheets (SDS) for this and structurally similar compounds, it is typically classified as:

  • Skin irritant[1][2][3]

  • Serious eye irritant[1][2][3]

  • May cause respiratory irritation[1][2][3]

  • Harmful if swallowed[1][4]

Always consult the specific SDS provided by the manufacturer for the most accurate and detailed hazard information.

Personal Protective Equipment (PPE)

When handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn. This includes, but is not limited to:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[2][5]

  • Eye Protection: Chemical splash goggles.[5]

  • Body Protection: A laboratory coat is essential to protect skin and clothing.[5]

  • Respiratory Protection: For handling the solid, powdered form, a particulate respirator (e.g., N95) should be used to prevent inhalation.[5]

Segregation and Storage of Waste

Proper segregation of chemical waste is fundamental to safe disposal. This compound waste should be handled as follows:

  • Designated Waste Stream: As a halogenated organic compound, this waste must be collected separately from non-halogenated waste streams.[6][7]

  • Waste Container: Use a designated, compatible, and clearly labeled hazardous waste container.[8][9] The container should be in good condition, with a secure lid to prevent leaks or spills.[10][11] The original container is often a suitable choice for waste accumulation.[11]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added.[9]

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory.[8][10] This area should be at or near the point of generation and away from incompatible materials such as strong acids or bases.[6][8]

Disposal Procedure

The disposal of this compound must be conducted through a licensed professional waste disposal service.[1] Adhere to the following step-by-step protocol:

  • Waste Collection: Carefully transfer the waste chemical, including any contaminated materials such as gloves or weighing paper, into the designated hazardous waste container.[5] Avoid creating dust.[1][12]

  • Container Management: Keep the waste container securely closed except when adding waste.[8] Do not overfill the container; leave at least one inch of headspace to allow for expansion.

  • Arrange for Pickup: Once the container is full or you no longer intend to add to it, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[8][11]

Crucially, do not dispose of this compound down the drain or in the regular trash. [2][12][13][14] This compound's chemical properties and potential environmental impact necessitate professional hazardous waste management.

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway, the following diagram illustrates the decision-making process and necessary steps.

cluster_0 Waste Generation & Handling cluster_1 Disposal Pathway Start Waste Generated: 6-Bromo-2-cyclopropylquinoline- 4-carboxylic acid PPE Wear Appropriate PPE: Gloves, Goggles, Lab Coat, Respirator (if solid) Start->PPE Segregate Segregate as Halogenated Waste PPE->Segregate Container Use Labeled, Compatible Hazardous Waste Container Segregate->Container Store Store in Satellite Accumulation Area Container->Store Contact_EHS Contact EHS or Licensed Waste Disposal Company for Pickup Store->Contact_EHS No_Drain Do NOT Dispose Down Drain Store->No_Drain No_Trash Do NOT Dispose in Regular Trash Store->No_Trash

Caption: A workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is vital for ensuring laboratory safety and procedural integrity.

Hazard Identification and Personal Protective Equipment (PPE)
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Based on these hazards, the following personal protective equipment is mandatory.

Recommended Personal Protective Equipment (PPE) Summary
Scenario Required PPE Specifications
Weighing and Handling of Solid - Safety Goggles- Nitrile Gloves- Lab Coat- Respiratory Protection- ANSI Z87.1 compliant- Chemical-resistant, disposable- Standard laboratory coat- N95 respirator or use of a chemical fume hood
Solution Preparation and Transfers - Safety Goggles- Nitrile Gloves- Lab Coat- ANSI Z87.1 compliant- Chemical-resistant, disposable- Standard laboratory coat
Accidental Spill Cleanup - Safety Goggles- Nitrile Gloves (double-gloving recommended)- Lab Coat or Chemical Resistant Apron- Respiratory Protection- ANSI Z87.1 compliant- Heavy-duty, chemical-resistant- To protect from splashes- N95 respirator or higher

Experimental Protocols: Safe Handling and Disposal

Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][4]

  • For procedures that may generate dust, such as weighing or scraping, a certified chemical fume hood is required.[5]

2. Weighing the Compound:

  • Don appropriate PPE as outlined in the table above.

  • Perform weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.

  • Use a spatula for transfers and avoid creating dust clouds.

  • Clean any spills on the balance immediately with a damp cloth, followed by a dry one. Dispose of the cleaning materials as hazardous waste.

3. Dissolving the Compound:

  • Add the solid compound to the solvent slowly and in portions to avoid splashing.

  • If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.

  • Ensure the container is appropriately sized to prevent overflow.

4. Reaction Setup and Monitoring:

  • Conduct all reactions within a chemical fume hood.

  • Ensure all glassware is properly clamped and secured.

  • Maintain clear and accurate labeling of all containers.

Disposal Plan

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[5]

2. Disposal Procedure:

  • Dispose of all waste containing this chemical through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[1][6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5]

Visual Workflow and Safety Logic

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Risk Assessment Gather_PPE Gather Required PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Weighing Weighing Prepare_Work_Area->Weighing Dissolution Dissolution Weighing->Dissolution Reaction Reaction Setup Dissolution->Reaction Decontamination Decontaminate Glassware Reaction->Decontamination Waste_Segregation Segregate Waste Decontamination->Waste_Segregation Waste_Disposal Dispose via EHS Waste_Segregation->Waste_Disposal

Caption: Workflow for handling this compound.

G Hazard Hazard Identification (Irritant) Control Hierarchy of Controls Hazard->Control Engineering Engineering Controls (Fume Hood) Control->Engineering Most Effective Admin Administrative Controls (SOPs, Training) Control->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Control->PPE Least Effective

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.